1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL
Description
The exact mass of the compound 2-Methyl-4-naphthalen-1-yl-but-3-yn-2-ol, 97% is 210.104465066 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-naphthalen-1-ylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-15(2,16)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYGGBXEZDIXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654047 | |
| Record name | 2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40888-18-4 | |
| Record name | 2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Naphthyl-3-methyl-1-butyn-3-ol: A Comprehensive Technical Guide
Executive Summary & Strategic Rationale
1-Naphthyl-3-methyl-1-butyn-3-ol (IUPAC: 2-methyl-4-(naphthalen-1-yl)but-3-yn-2-ol, CAS 40888-18-4) is a highly valuable alkynyl alcohol[1][2]. It serves as a critical intermediate in the synthesis of complex organic materials, pharmaceuticals, and extended conjugated systems. In synthetic chemistry, the tertiary alcohol motif of 2-methyl-3-butyn-2-ol acts as an "acetone-protected" terminal alkyne. This liquid reagent is significantly easier and safer to handle than volatile propyne gas, and it prevents unwanted side reactions during subsequent transformations, allowing for later deprotection under basic conditions if a terminal alkyne is required[3][4].
Mechanistic Grounding: The Sonogashira Cross-Coupling
The most efficient and scalable route to synthesize this molecule is via the Sonogashira cross-coupling of a 1-halonaphthalene with 2-methyl-3-butyn-2-ol[5][6]. As an application scientist, the choice of the catalytic system must be dictated by the halide's reactivity and the necessity to suppress homocoupling byproducts.
The Copper-Free Advantage
Traditional Sonogashira couplings utilize a Cu(I) co-catalyst. However, in the presence of trace oxygen, copper catalyzes the Glaser homocoupling of the alkyne, generating diynes that consume starting materials and complicate chromatographic purification[7]. By employing a with a strong, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), we force the deprotonation of the palladium-coordinated alkyne without the need for a copper acetylide intermediate[5][6].
Ligand Selection and Causality
1-Bromonaphthalene is significantly less reactive toward oxidative addition than 1-iodonaphthalene[3]. To facilitate the cleavage of the C-Br bond, we utilize Tri(p-tolyl)phosphine (P(p-tol)₃) instead of standard triphenylphosphine. The electron-donating methyl groups on the tolyl rings increase the electron density on the palladium center, significantly lowering the activation barrier for the oxidative addition step[6].
Copper-Free Sonogashira Catalytic Cycle for 1-Naphthyl-3-methyl-1-butyn-3-ol Synthesis.
Experimental Methodologies
To ensure a self-validating system, the protocols below incorporate specific causality for each physical action, ensuring reproducibility and high yield.
Protocol A: Copper-Free Coupling (Optimized for 1-Bromonaphthalene)
This protocol is adapted from validated copper-free methodologies, reliably yielding ~87% of the target compound[5][6].
-
Degassing (Critical Step): In a Schlenk tube, add 3 mL of anhydrous Tetrahydrofuran (THF). Seal with a rubber septum and purge with an inert atmosphere (argon) for 15 minutes using alternating vacuum/gas cycles[5]. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the P(p-tol)₃ ligand to its inactive phosphine oxide, which would terminate the catalytic cycle.
-
Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂) (6.7 mg, 3 mol%) and P(p-tol)₃ (18.3 mg, 6 mol%)[5]. Stir until a homogeneous active Pd(0) species forms in situ.
-
Reagent Addition: Sequentially inject DBU (450 µL, 3.0 mmol), 2-methyl-3-butyn-2-ol (120 µL, 1.24 mmol), and 1-bromonaphthalene (140 µL, 1.0 mmol) via syringe[5].
-
Reaction: Place the reaction vessel in a preheated oil bath at 80 °C and stir for 6 hours[5]. Causality: The elevated temperature is required to overcome the activation energy of the C-Br oxidative addition.
-
Self-Validating Monitoring: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent[5]. The product will appear as a highly UV-active spot, while the starting bromide spot diminishes.
-
Workup & Extraction: Quench the reaction with water to neutralize the base. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo[3].
-
Purification: Purify the crude mixture via silica gel column chromatography (Petroleum ether : Ethyl acetate = 2:1) to isolate the product as a brownish solid[6].
Protocol B: Traditional Cu-Cocatalyzed Coupling (Optimized for 1-Iodonaphthalene)
If 1-iodonaphthalene is utilized, the higher reactivity of the C-I bond allows for milder, room-temperature coupling[8].
-
Setup: Dissolve 1-iodonaphthalene (1.0 mmol) and 2-methyl-3-butyn-2-ol (1.2 mmol) in Triethylamine (Et₃N) (5 mL), which acts as both the solvent and the base[8].
-
Catalysis: Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%)[8].
-
Reaction: Stir at room temperature for 1.5 hours under argon[8].
-
Isolation: Filter off the precipitated triethylammonium iodide salts, concentrate the filtrate, and purify via column chromatography.
Step-by-step experimental workflow for the copper-free synthesis protocol.
Quantitative Data Presentation
The following table summarizes the causal relationship between the starting halide, the chosen catalytic system, and the resulting reaction metrics.
| Entry | Aryl Halide | Catalyst System | Base / Solvent | Temp / Time | Yield |
| 1 | 1-Bromonaphthalene | Pd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%) | DBU (3 equiv) / THF | 80 °C / 6 h | 87%[5] |
| 2 | 1-Iodonaphthalene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%) | Et₃N (Solvent & Base) | 25 °C / 1.5 h | >90%[8] |
Table 1: Comparison of reaction conditions and yields for the synthesis of 1-naphthyl-3-methyl-1-butyn-3-ol.
Conclusion
The synthesis of 1-naphthyl-3-methyl-1-butyn-3-ol exemplifies the nuanced decision-making required in modern cross-coupling chemistry. While 1-iodonaphthalene allows for rapid, room-temperature reactions using traditional copper co-catalysis[8], the highly cost-effective 1-bromonaphthalene can be efficiently coupled using a rigorously optimized copper-free system[6]. By leveraging DBU as a base and P(p-tol)₃ as an electron-rich ligand, researchers can suppress homocoupling artifacts and achieve high-purity yields suitable for downstream pharmaceutical and materials applications[5][6].
References
-
Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions." Beilstein Journal of Organic Chemistry, 10, 384–393. URL:[Link]
-
MOLBASE. (n.d.). "2-METHYL-4-NAPHTHALEN-1-YLBUT-3-YN-2-OL (CAS No.: 40888-18-4)." MOLBASE. URL: [Link]
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Physicochemical properties of naphthyl-substituted alkynols
An In-depth Technical Guide to the Physicochemical Properties of Naphthyl-Substituted Alkynols
Abstract: Naphthyl-substituted alkynols represent a pivotal class of organic compounds, integrating the rigid, aromatic naphthyl moiety with the versatile alkynol functional group. This unique combination imparts a distinct set of physicochemical properties that are of significant interest to researchers in medicinal chemistry, materials science, and drug development. The naphthalene scaffold is a key pharmacophore in numerous bioactive compounds, contributing to interactions with biological targets through mechanisms like DNA intercalation.[1][2] The alkynol group, in turn, provides a reactive handle for further synthetic transformations and can participate in critical hydrogen bonding interactions. This guide offers a comprehensive exploration of the synthesis, characterization, and theoretical analysis of these molecules. It is designed for researchers, scientists, and drug development professionals, providing not just procedural details but also the underlying scientific rationale for the described methodologies, thereby ensuring a robust and validated understanding of this important chemical class.
Introduction to Naphthyl-Substituted Alkynols
The fusion of a naphthalene ring system with a propargylic alcohol (alkynol) creates a molecular architecture with significant potential. Naphthalene-based compounds are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] This bioactivity is often attributed to the planar, electron-rich nature of the fused aromatic rings.[1] The incorporation of an alkynol side chain introduces a three-dimensional element and a site for specific molecular interactions, such as hydrogen bonding, which is critical for drug-receptor binding.
The physicochemical properties of these molecules—such as their solubility, crystal packing, thermal stability, and electronic characteristics—are direct consequences of their structure. A thorough understanding of these properties is paramount for designing new therapeutic agents and advanced materials. This guide will systematically dissect these characteristics, detailing the experimental techniques used for their determination and the computational methods that provide deeper insight.
Synthetic Strategies and Characterization Workflow
The reliable synthesis of polysubstituted naphthalenes and naphthols is a cornerstone of their study. A versatile and widely used method is the electrophilic cyclization of aryl-containing propargylic alcohols.[4] This approach allows for the regioselective construction of the naphthalene core under mild conditions, accommodating a variety of functional groups.[4]
The general workflow from synthesis to characterization is a systematic process designed to confirm the identity, purity, and properties of the target compound.
Figure 1: General workflow from synthesis to physicochemical characterization of naphthyl-substituted alkynols.
Core Physicochemical Properties
The properties of naphthyl-substituted alkynols are investigated through a combination of spectroscopic, crystallographic, thermal, and computational methods.
Spectroscopic Characterization
Spectroscopy provides fundamental insights into the molecular structure and electronic nature of the synthesized compounds.
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution.
-
¹H NMR: The aromatic protons on the naphthalene ring typically appear in the downfield region of 7.0-9.0 ppm. The specific chemical shifts and coupling patterns are diagnostic of the substitution pattern. The proton of the hydroxyl group (-OH) presents as a broad singlet, and its identity can be confirmed by its disappearance upon D₂O exchange.[5]
-
¹³C NMR: The carbon atoms of the naphthalene ring resonate between 120-140 ppm. The carbons of the alkynyl group (C≡C) are typically found in the 80-90 ppm range. The carbon bearing the hydroxyl group appears around 60-70 ppm.[5]
Table 1: Typical Spectroscopic Data for Naphthyl-Alkynol Derivatives
| Property | Technique | Characteristic Signature |
| Aromatic Protons | ¹H NMR | 7.0 - 9.0 ppm (complex multiplets) |
| Hydroxyl Proton | ¹H NMR | Variable shift, broad singlet (disappears with D₂O)[5] |
| Alkynyl Carbons | ¹³C NMR | 80 - 90 ppm |
| Hydroxyl Stretch | IR | Broad band at 3200-3600 cm⁻¹ (hydrogen-bonded) |
| Alkynyl Stretch | IR | Weak to medium band at 2100-2260 cm⁻¹ |
| π → π* Transitions | UV-Vis | Strong absorption bands in the UV region (220-350 nm) characteristic of the naphthalene chromophore.[6] The position and intensity are sensitive to substitution and solvent.[7] |
3.1.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups based on their vibrational frequencies. For naphthyl-substituted alkynols, the most informative peaks are the broad O-H stretch from the alcohol and the sharp, weak C≡C stretch of the alkyne.[5][8]
3.1.3 UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene system is a strong chromophore, and its substitution with an alkynol group can modulate the energy of its π → π* transitions. These studies are crucial for understanding the photophysical properties of the compounds, which is relevant for applications in materials science and as fluorescent probes.[8][9]
Structural Properties and Solid-State Interactions
Single-crystal X-ray diffraction (XRD) provides unambiguous proof of molecular structure and reveals how molecules arrange themselves in the solid state. This is critical in drug development, as different crystal forms (polymorphs) can have vastly different solubilities and bioavailabilities.[8]
Key interactions governing the crystal packing include:
-
Hydrogen Bonding: The hydroxyl group of the alkynol is a potent hydrogen bond donor, often forming chains or dimers with neighboring molecules.
-
π-π Stacking: The planar naphthyl rings tend to stack on top of each other, a stabilizing interaction.
-
C-H···π Interactions: Weaker interactions where a C-H bond points towards the face of a naphthyl ring also contribute to the overall crystal architecture.[10]
Figure 2: Key intermolecular interactions in solid-state naphthyl-alkynols.
Thermal Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the stability, melting point, and decomposition behavior of a compound.[11]
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point (an endothermic peak) and detect any phase transitions.[12] For some compounds, heating can induce recrystallization into a more stable polymorph, which appears as an exothermic event.[11]
-
TGA: Measures the change in mass of a sample as it is heated. It reveals the temperature at which the compound begins to decompose and can indicate the presence of residual solvent or water.[13]
These properties are critical for pharmaceutical applications, as they dictate storage conditions and manufacturing processes.[13]
Computational Analysis
Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental data.[8][12] Computational studies can predict and rationalize a range of physicochemical properties:
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles can be calculated and compared with XRD data.[14][15]
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic transition energies.[15]
-
Spectroscopic Properties: Vibrational frequencies (IR) and electronic transitions (UV-Vis) can be simulated to aid in the interpretation of experimental spectra.[15]
Experimental Protocols
To ensure reproducibility and trustworthiness, the methodologies for key analyses must be clearly defined.
Protocol: DSC for Melting Point and Thermal Stability
-
Sample Preparation: Accurately weigh 2-5 mg of the purified naphthyl-substituted alkynol into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Method Parameters:
-
Temperature Program: Equilibrate at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting/decomposition point (e.g., 300 °C).[12] The choice of heating rate is critical; faster rates can sometimes inhibit certain transitions, allowing for clearer measurement of others.[11]
-
Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[13]
-
-
Data Analysis:
-
The melting point is determined as the onset or peak of the endothermic melting transition.
-
The thermal stability is assessed by observing the onset temperature of any exothermic decomposition peaks.
-
Protocol: Characterization by NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional proton spectrum.
-
-
D₂O Exchange:
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Causality: The labile proton of the -OH group will exchange with deuterium from the D₂O. This causes its peak to diminish or disappear from the spectrum, definitively confirming its identity.[5]
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
Applications and Future Outlook
The unique physicochemical properties of naphthyl-substituted alkynols make them promising candidates for several applications. Their structural rigidity and capacity for specific intermolecular interactions are highly desirable in drug design.[16] The naphthalene moiety can serve as an "anchor," fitting into hydrophobic pockets of enzymes or receptors, while the alkynol group can form key hydrogen bonds to enhance binding affinity.
Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of these compounds with varied substitution patterns on the naphthyl ring to optimize their biological activity.
-
Materials Science: Exploring their use as building blocks for liquid crystals or fluorescent materials, leveraging their photophysical properties.[17]
-
Advanced Drug Delivery: Investigating how properties like polymorphism and solubility can be controlled to improve the formulation and delivery of active pharmaceutical ingredients.
Conclusion
Naphthyl-substituted alkynols are a structurally rich and functionally significant class of molecules. Their physicochemical properties are a direct result of the interplay between the bulky, aromatic naphthalene core and the hydrogen-bonding, reactive alkynol group. A multi-faceted approach combining synthesis, spectroscopy (NMR, IR, UV-Vis), X-ray crystallography, and thermal analysis (DSC, TGA), supported by computational DFT studies, is essential for a complete understanding. The insights gained from these analyses are crucial for rationally designing the next generation of drugs and functional materials based on this versatile molecular scaffold.
References
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Larock, R. C., & Reddy, T. R. (2004). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 69(1), 5-12. [Link]
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Makra, F. M., Rohloff, J. C., Muehldorf, A. V., & Link, J. O. (1995). General preparation of 3-alkyl-1-naphthols. Scilit. [Link]
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Pu, L. (2012). Regioselective Substitution of BINOL. Chemical Reviews, 112(8), 4649-4700. [Link]
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Ramírez-López, P., et al. (2019). Synthesis of substituted naphthols 8/9 from alkynes 5 and 1,2-aryldialdehydes 7 mediated by niobium(III) chloride. ResearchGate. [Link]
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Reddy, B. V. S., et al. (2014). Synthesis of substituted naphthols from enaminones with either (a) alkynes 34 or (b) α-diazo-β-keto esters 36. ResearchGate. [Link]
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Kanagarajan, V., Thanusu, J., & Gopalakrishnan, M. (2010). Synthesis of novel naphthyl substituted fused indazolonols as potent anticandidal agents. European Review for Medical and Pharmacological Sciences, 14(8), 653-660. [Link]
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Kanagarajan, V., Thanusu, J., & Gopalakrishnan, M. (2010). Synthesis of novel naphthyl substituted fused indazolonols as potent anticandidal agents. PubMed. [Link]
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Munir, A., et al. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Science Publishing Group. [Link]
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Kubicki, M., et al. (2020). Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: syntheses, crystal structures, optical properties, and theoretical calculations. CrystEngComm, 22(3), 455-466. [Link]
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Mahesha, P., & Shetty, N. S. (2024). Naphthyl-Based Chalcone Derivatives: A Multifaceted Player in Medicinal Chemistry. Polycyclic Aromatic Compounds, 1-22. [Link]
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Arshad, M., et al. (2015). Crystal structure of 1-[(2,3-dihydro-1H-naphtho[1,2-e][4][9]oxazin-2-yl)methyl]naphthalen-2-ol: a possible candidate for new polynaphthoxazine materials. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o738-o739. [Link]
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Ghogomu, J. N., & Ndjaka, J. M. B. (2016). Computational study of naphthylisoquinoline alkaloids with antimalarial activity from Dioncophyllaceae and Ancistrodaceae in vacuo. ResearchGate. [Link]
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Mahesha, P., & Shetty, N. S. (2024). Naphthyl substituted antimicrobial drugs. ResearchGate. [Link]
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Munir, A., et al. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. ResearchGate. [Link]
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Strelkova, T. V., et al. (2021). Novel 2-naphthyl substituted zinc naphthalocyanine: synthesis, optical, electrochemical and spectroelectrochemical properties. New Journal of Chemistry, 45(3), 1545-1554. [Link]
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National Testing Agency. (2023). Syllabus for Chemistry (SCQP08). [Link]
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Kumar, R., et al. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. PubMed. [Link]
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Narayanan, S., & Kavitha, E. (2018). Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. ResearchGate. [Link]
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Cielecka-Piontek, J., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4381. [Link]
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Kumar, R., et al. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. MDPI. [Link]
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Ahmed, H. A., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. MDPI. [Link]
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H-Al-douh, M. H., et al. (2009). Syntheses and properties of core-substituted naphthalene bisimides with aryl ethynyl or cyano groups. Journal of Materials Chemistry, 19(26), 4564-4572. [Link]
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Ahmed, H. A., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. ResearchGate. [Link]
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Craig, D. Q. M. (2003). Thermal Analysis - Conventional Techniques. ResearchGate. [Link]
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Al-jebur, M. K., et al. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI. [Link]
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Wagner, B. D., & Linder, S. M. (2000). Structures of silyl-substituted naphthalene derivatives. ResearchGate. [Link]
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Mbiydzenyuy, N. E., et al. (2020). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Heliyon, 6(10), e05175. [Link]
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Elucidation of the Molecular Structure of 1-Naphthyl-3-methyl-1-butyn-3-ol: An In-depth Technical Guide
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 1-naphthyl-3-methyl-1-butyn-3-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a detailed, field-proven workflow. Each analytical step is presented with a clear rationale, emphasizing the causality behind experimental choices and ensuring a self-validating system for structural confirmation.
Introduction
1-Naphthyl-3-methyl-1-butyn-3-ol is a tertiary acetylenic alcohol containing a bulky naphthyl chromophore. Its structure presents several key features for spectroscopic analysis: a rigid aromatic system, a carbon-carbon triple bond, and a tertiary alcohol functional group. The strategic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous confirmation of its molecular architecture. This guide will detail the expected outcomes and interpretation of data from each of these techniques.
Strategic Workflow for Structural Elucidation
The elucidation of a novel molecular structure follows a logical progression from broader characterization to fine structural detail. The following workflow outlines the synergistic use of key analytical techniques.
Caption: A streamlined workflow for the structural elucidation of organic molecules.
I. Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry is the initial and critical step for determining the molecular weight and elemental composition of 1-naphthyl-3-methyl-1-butyn-3-ol.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming a molecular ion (M•+).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded, generating a mass spectrum.
Data Interpretation and Expected Fragmentation
The molecular formula of 1-naphthyl-3-methyl-1-butyn-3-ol is C₁₅H₁₄O, with a corresponding molecular weight of 210.27 g/mol .
-
Molecular Ion (M•+): A peak at m/z = 210 is expected, corresponding to the intact molecular ion. Due to the presence of the stable naphthyl group, this peak should be reasonably abundant. The molecular ion peak is often weak or absent in tertiary alcohols due to rapid fragmentation.[1]
-
α-Cleavage: This is a characteristic fragmentation pathway for alcohols, involving the cleavage of the bond adjacent to the carbon bearing the hydroxyl group.[2] For 1-naphthyl-3-methyl-1-butyn-3-ol, the most likely α-cleavage would result in the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation.
-
[M - 15]+: A prominent peak at m/z = 195 (210 - 15) is anticipated due to the loss of a methyl group.
-
-
Loss of Water (Dehydration): Alcohols frequently undergo dehydration, leading to the loss of a water molecule (H₂O).[2]
-
[M - 18]+: A peak at m/z = 192 (210 - 18) may be observed.
-
-
Propargylic Cleavage: The bond beta to the triple bond can cleave, leading to a stable propargylic cation. In this case, cleavage of the C-C bond between the quaternary carbon and the methyl groups would also result in the [M-15]+ ion.
-
Naphthyl Group Fragmentation: The naphthyl ring itself is quite stable and will likely remain intact. A peak corresponding to the naphthylmethylidyne cation ([C₁₁H₇]⁺) at m/z = 139 is possible.
Table 1: Predicted Key Mass Spectrometry Fragments for 1-Naphthyl-3-methyl-1-butyn-3-ol
| m/z | Proposed Fragment | Fragmentation Pathway |
| 210 | [C₁₅H₁₄O]•+ | Molecular Ion (M•+) |
| 195 | [C₁₄H₁₁O]+ | α-Cleavage (Loss of •CH₃) |
| 192 | [C₁₅H₁₂]•+ | Dehydration (Loss of H₂O) |
| 139 | [C₁₁H₇]+ | Cleavage of the naphthyl-alkyne bond |
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in a molecule based on their vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.
-
Data Acquisition: An infrared beam is passed through the crystal and interacts with the sample. The attenuated beam is then detected.
-
Spectrum Generation: The data is Fourier transformed to produce a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Expected IR Absorption Bands
The structure of 1-naphthyl-3-methyl-1-butyn-3-ol suggests several key diagnostic peaks in the IR spectrum.
-
O-H Stretch (Alcohol): A broad and intense absorption band is expected in the region of 3600-3200 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group in the tertiary alcohol.
-
C-H Stretch (Aromatic): Sharp peaks appearing just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the naphthyl ring.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H stretches of the methyl groups.
-
C≡C Stretch (Alkyne): A weak to medium, sharp absorption is expected in the range of 2260-2100 cm⁻¹ for the carbon-carbon triple bond. For internal alkynes, this peak can sometimes be very weak or absent if the molecule is highly symmetrical.
-
C=C Stretch (Aromatic): Several sharp absorptions of variable intensity will be present in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the naphthyl ring.
-
C-O Stretch (Alcohol): A strong absorption in the 1200-1000 cm⁻¹ region is characteristic of the C-O single bond stretch of the tertiary alcohol.
Table 2: Predicted IR Absorption Frequencies for 1-Naphthyl-3-methyl-1-butyn-3-ol
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3600-3200 | Alcohol (O-H) | Stretching | Strong, Broad |
| > 3000 | Aromatic C-H | Stretching | Medium, Sharp |
| < 3000 | Aliphatic C-H | Stretching | Medium, Sharp |
| 2260-2100 | Alkyne (C≡C) | Stretching | Weak to Medium, Sharp |
| 1600-1450 | Aromatic C=C | Stretching | Medium to Strong, Sharp |
| 1200-1000 | Tertiary Alcohol (C-O) | Stretching | Strong |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms. For 1-naphthyl-3-methyl-1-butyn-3-ol, ¹H and ¹³C NMR, along with 2D correlation experiments, will provide a complete structural picture.
Experimental Protocol: High-Field NMR
-
Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: A standard proton NMR spectrum is acquired.
-
¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired.
-
2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to establish proton-proton and proton-carbon correlations, respectively.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Splitting Patterns
The ¹H NMR spectrum will show distinct signals for the naphthyl protons, the hydroxyl proton, and the methyl protons.
-
Naphthyl Protons (δ ≈ 7.4-8.2 ppm): The seven protons of the 1-substituted naphthalene ring will appear in the aromatic region as a series of complex multiplets. The protons closest to the alkyne substituent and those in the peri-position will be the most deshielded. Based on data for similar compounds, we can expect a complex pattern of doublets, triplets, and doublet of doublets in this region.[3]
-
Hydroxyl Proton (δ ≈ 2.0-3.0 ppm): The hydroxyl proton will appear as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent.
-
Methyl Protons (δ ≈ 1.6 ppm): The six protons of the two equivalent methyl groups will appear as a sharp singlet, as there are no adjacent protons to cause splitting. For the analog 2-methyl-4-(naphthalen-1-yl)but-3-yn-2-ol, this signal appears at δ 1.58 ppm.[3]
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.
-
Naphthyl Carbons (δ ≈ 123-134 ppm): The ten carbons of the naphthalene ring will appear in the aromatic region. The carbon directly attached to the alkyne (C1) will be shifted slightly upfield compared to the other quaternary carbons of the ring.
-
Alkynyl Carbons (δ ≈ 83 and 95 ppm): The two sp-hybridized carbons of the triple bond will have characteristic chemical shifts. The carbon attached to the naphthyl group will be slightly more deshielded than the carbon attached to the quaternary center. For the analog, these carbons appear at δ 83.0 and a value that can be inferred to be slightly higher.[3]
-
Quaternary Alcohol Carbon (δ ≈ 65-70 ppm): The carbon atom bonded to the hydroxyl group and the two methyl groups will appear in this region. For the analog, this carbon is observed at a chemical shift consistent with this range.
-
Methyl Carbons (δ ≈ 31 ppm): The two equivalent methyl carbons will give a single, intense signal in the aliphatic region. For the analog, this signal appears at δ 25.3 ppm.[3]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Naphthyl-3-methyl-1-butyn-3-ol
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Naphthyl-H | 7.4 - 8.2 (m, 7H) | 123 - 134 |
| -OH | ~2.5 (s, br, 1H) | - |
| -CH₃ | ~1.6 (s, 6H) | ~31 |
| C-OH (quaternary) | - | ~66 |
| C≡C | - | ~83 and ~95 |
digraph "NMR_Correlations" { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [color="#4285F4"];
mol [label=<<TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your_molecule_image.png"SCALE="TRUE"/>TD>TR><TR><TD><TABLEBORDER="0"CELLBORDER="0"><TR><TDALIGN="LEFT"><FONTCOLOR="#EA4335">Naphthyl Protons (δ 7.4-8.2)FONT>TD>TR><TR><TDALIGN="LEFT"><FONTCOLOR="#34A853">Hydroxyl Proton (δ ~2.5)FONT>TD>TR><TR><TDALIGN="LEFT"><FONTCOLOR="#FBBC05">Methyl Protons (δ ~1.6)FONT>TD>TR>TABLE>TD>TR>TABLE>>]; }
Caption: Key proton environments in 1-naphthyl-3-methyl-1-butyn-3-ol. (Note: A proper chemical structure diagram would be used here in a full publication).
IV. Data Integration and Structure Confirmation
The definitive elucidation of the structure of 1-naphthyl-3-methyl-1-butyn-3-ol is achieved by the synergistic integration of data from all analytical techniques.
-
Mass Spectrometry establishes the molecular weight (210 g/mol ) and, through high-resolution MS, the elemental formula (C₁₅H₁₄O). Fragmentation patterns support the presence of a tertiary alcohol and a stable naphthyl moiety.
-
Infrared Spectroscopy confirms the presence of the key functional groups: a hydroxyl group (broad O-H stretch), an internal alkyne (C≡C stretch), an aromatic system (aromatic C-H and C=C stretches), and a tertiary alcohol (C-O stretch).
-
¹H and ¹³C NMR Spectroscopy provide the complete carbon-hydrogen framework. The number of signals, their chemical shifts, and splitting patterns (in ¹H NMR) are all consistent with the proposed structure. The presence of a singlet integrating to 6 protons confirms the two equivalent methyl groups. The complex multiplet in the aromatic region is characteristic of a 1-substituted naphthalene. The ¹³C NMR spectrum shows the correct number of carbon signals with chemical shifts corresponding to naphthyl, alkynyl, tertiary alcohol, and methyl carbons.
The convergence of these independent analytical techniques provides a self-validating and unambiguous confirmation of the molecular structure of 1-naphthyl-3-methyl-1-butyn-3-ol.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Supporting Information for a relevant chemical synthesis publication providing NMR data for 2-methyl-4-(naphthalen-1-yl)but-3-yn-2-ol. (Note: A specific reference would be cited here if available).
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
Sources
Thermal stability of tertiary butynols with aromatic substituents
An In-Depth Technical Guide on the Thermal Stability and Decomposition Kinetics of Tertiary Butynols with Aromatic Substituents
Executive Summary
Tertiary propargylic alcohols, specifically tertiary butynols with aromatic substituents (e.g., 2-methyl-4-phenyl-3-butyn-2-ol), are indispensable synthons in organic chemistry, medicinal drug development, and materials science. While they serve as critical precursors for complex molecular architectures, their unique electronic structure—combining an sp-hybridized alkyne, an electronegative hydroxyl group, and an extended aromatic
Mechanistic Causality in Thermal Degradation
The thermal stability of tertiary aromatic butynols is fundamentally dictated by the electronic interplay between their functional groups. Unlike standard aliphatic alcohols (
-
Carbon-Oxygen Bond Dissociation (Dehydration): The primary thermal decomposition pathway involves C-O bond dissociation[1]. In tertiary aromatic butynols, the loss of the hydroxyl group as water generates a highly stable carbocation. This intermediate is stabilized by both hyperconjugation from the adjacent methyl groups and resonance from the conjugated phenylalkynyl system, significantly lowering the activation energy (
) required for dehydration compared to purely aliphatic analogs. -
Meyer-Schuster Rearrangement: Under thermal stress, particularly in the presence of acidic or transition-metal catalysts, these compounds undergo a formal 1,3-hydroxyl shift. This results in the tautomerization of an allenol intermediate to form highly stable
-unsaturated ketones (enones)[2]. While synthetically useful, this exothermic isomerization acts as a competitive side reaction during high-temperature processing[3]. -
Base-Catalyzed Cleavage and Polymerization: The introduction of strong bases (e.g., KOH) to propargylic alcohols creates a severe thermal hazard. The base rapidly deprotonates the alcohol, and the resulting alkoxide can trigger aggressive, exothermic polymerization or retro-aldol-type C-C bond cleavage.
Fig 1: Primary thermal decomposition and rearrangement pathways of tertiary aromatic butynols.
Thermal Hazard Profiling and Calorimetry Data
Understanding the kinetic parameters of these decomposition pathways is critical for safe process scale-up. Relying solely on theoretical stability can lead to catastrophic failures. For instance, thermal hazard screening of propargyl alcohol mixtures with potassium hydroxide catalysts has historically resulted in catastrophic thermal decomposition, generating enough rapid pressure to physically rupture an Accelerating Rate Calorimeter (ARC) test cell[4].
The table below summarizes the comparative thermal kinetics of propargylic systems, demonstrating how structural and environmental factors shift the Self-Accelerating Decomposition Temperature (SADT).
Table 1: Comparative Thermal Kinetics of Propargylic Systems
| System / Compound | Primary Decomposition Mechanism | Onset Temp ( | Activation Energy ( | SADT (°C) |
| Aliphatic Propargyl Alcohol (Neat) | C-O Dissociation / Dehydration | 150.0 - 180.0 | 120.5 - 140.2 | ~ 110.0 |
| Tertiary Aromatic Butynol (Neat) | Dehydration / Rearrangement | 135.0 - 165.0 | 105.0 - 125.0 | ~ 95.0 |
| Propargyl Alcohol + KOH (3M) | Base-Catalyzed Polymerization | < 90.0 | < 80.0 | < 50.0 |
Data synthesis derived from calorimetric modeling of C-O dissociation kinetics and base-catalyzed hazard profiles[1],[4],[5].
Self-Validating Experimental Protocol: Thermal Hazard Assessment
To safely scale up reactions involving tertiary aromatic butynols, a self-validating calorimetric workflow must be employed. This protocol ensures that preliminary dynamic data strictly informs and bounds the parameters of subsequent, more hazardous adiabatic testing.
Step-by-Step Methodology
Phase 1: Dynamic Differential Scanning Calorimetry (DSC)
Causality: DSC provides a rapid, small-scale assessment of exothermic onset temperatures and total heat release (
-
Weigh 2.0 - 4.0 mg of the tertiary butynol sample into a high-pressure glass crucible.
-
Seal the crucible under an inert nitrogen atmosphere to isolate purely thermal decomposition from oxidative degradation.
-
Perform dynamic DSC scans at multiple heating rates (e.g., 2, 4, 8, and 16 K/min) from 25°C to 350°C.
-
Record the onset temperature (
) and integrate the exothermic peaks to determine total heat release.
Phase 2: Kinetic Modeling (AKTS / Friedman Method)
Causality: DSC data alone is insufficient for scale-up because
-
Import the multi-rate DSC curves into the kinetic modeling software.
-
Calculate the apparent thermodynamic data to predict the Time to Maximum Rate under adiabatic conditions (
). -
Establish a theoretical Self-Accelerating Decomposition Temperature (SADT) for the specific packaging/reactor volume.
Phase 3: Accelerating Rate Calorimetry (ARC) Validation Causality: Because ARC operates under near-adiabatic conditions (mimicking the core of a large chemical reactor), it is the ultimate validation of the kinetic model. The ARC parameters are strictly dictated by the DSC/AKTS predictions to prevent the catastrophic cell ruptures observed in poorly planned propargylic base-catalyzed reactions[4].
-
Load 2.0 g of the sample into a titanium ARC bomb (titanium is chosen for its high tensile strength and chemical inertness).
-
Program a Heat-Wait-Search (HWS) sequence starting 50°C below the DSC-determined
. -
Use temperature steps of 5°C, with a wait time of 15 minutes and a search threshold of 0.02°C/min.
-
Once an exotherm is detected, the system shifts to adiabatic tracking. The resulting data validates the SADT and dictates the maximum safe operating temperature for the plant reactor.
Fig 2: Self-validating thermal hazard screening workflow for propargylic scale-up.
Conclusion
The thermal stability of tertiary butynols with aromatic substituents is a delicate balance governed by their highly conjugated, electron-rich frameworks. While their propensity for C-O bond dissociation and Meyer-Schuster rearrangement makes them invaluable synthetic tools, it also introduces severe thermal liabilities. By understanding the mechanistic causality of their decomposition—particularly the acute hazards introduced by strong bases—and employing a rigorous, self-validating DSC-to-ARC calorimetric workflow, researchers can confidently scale up these highly reactive intermediates without compromising process safety.
References
-
Thermal Hazards of Using Propargyl Alcohol with Strong Bases - Organic Process Research & Development (ACS Publications). Available at:[Link]
-
PROPARGYL ALCOHOL (PROPYNOL) Properties and Reactivity - Ataman Kimya. Available at:[Link]
-
Iodo(III)-Meyer–Schuster Rearrangement of Propargylic Alcohols Promoted by Benziodoxole Triflate - ResearchGate. Available at:[Link]
-
Determination of thermal hazard from DSC measurements. Investigation of SADT - Journal of Thermal Analysis and Calorimetry (ResearchGate). Available at:[Link]
-
CO2-Promoted Hydration of Propargylic Alcohols: Green Synthesis of α-Hydroxy Ketones - ACS Sustainable Chemistry & Engineering. Available at:[Link]
Sources
Comprehensive Solubility Profile & Thermodynamic Analysis: 1-Naphthyl-3-methyl-1-butyn-3-ol
This guide outlines a rigorous technical framework for the solubility profiling of 1-naphthyl-3-methyl-1-butyn-3-ol (CAS 40888-18-4). Given the limited public datasets for this specific naphthyl-substituted alkynol, this document serves as a strategic protocol for researchers to determine, model, and optimize its solubility in organic solvents, using its structural analog (2-methyl-4-phenyl-3-butyn-2-ol ) as a predictive baseline.
Executive Summary & Molecular Characterization
1-Naphthyl-3-methyl-1-butyn-3-ol (IUPAC: 2-methyl-4-(naphthalen-1-yl)but-3-yn-2-ol) is a tertiary alkynol intermediate synthesized via Sonogashira coupling. Its structure combines a lipophilic, rigid naphthalene moiety with a polar, hydrogen-bonding tertiary alcohol group. Understanding its solubility landscape is critical for optimizing purification (crystallization) and reaction yields.
| Property | Value / Description |
| CAS Number | 40888-18-4 |
| Molecular Formula | C₁₅H₁₄O |
| Molecular Weight | 210.27 g/mol |
| Key Functional Groups | Naphthalene (Hydrophobic/Aromatic), Alkyne (Rigid Spacer), 3°-Alcohol (H-Bond Donor/Acceptor) |
| Predicted LogP | ~2.96 (Moderate Lipophilicity) |
| Reference Solubility | ≥125 mg/mL in DMSO (High) |
Structural Solubility Prediction
The molecule exhibits amphiphilic character :
-
Naphthalene Ring: Drives solubility in aromatic solvents (Toluene) and polar aprotic solvents (DMSO, DMF) via
interactions. -
Tertiary Alcohol: Facilitates solubility in short-chain alcohols (Ethanol, Isopropanol) through hydrogen bonding.
-
Alkyne Linker: Increases structural rigidity, potentially raising the melting point and lattice energy compared to non-alkyne analogs, which acts as a barrier to dissolution.
Experimental Methodology: Laser Monitoring Dynamic Method
To generate high-precision solubility data, the Laser Monitoring Dynamic Method is the industry standard, superior to gravimetric analysis for detecting the precise solid-liquid equilibrium (SLE) point without sampling errors.
Protocol Workflow
-
Preparation: Weigh excess solute (approx. 20% > estimated solubility) into a jacketed equilibrium cell containing a known mass of solvent.
-
Equilibration: Stir continuously (400 rpm) while controlling temperature (
) with a water bath ( K). -
Laser Detection: Direct a He-Ne laser beam (typically 632.8 nm) through the solution.
-
Undissolved State: The beam is scattered/blocked by suspended crystals
Low light intensity at the detector. -
Dissolution: Slowly increase
(e.g., 0.1 K/min). As the last crystal dissolves, transmittance spikes.
-
-
Data Point: Record the temperature (
) at which maximum transmittance is achieved. This corresponds to the saturation temperature for the known mole fraction ( ).
Figure 1: Workflow for the Laser Monitoring Dynamic Method to determine solid-liquid equilibrium.
Solubility Data Analysis & Solvent Selection
While specific multi-temperature data for the naphthyl derivative is sparse, trends can be reliably extrapolated from its phenyl analog (2-methyl-4-phenyl-3-butyn-2-ol ) and general alkynol behavior.
Predicted Solubility Hierarchy
Based on Hansen Solubility Parameters (HSP) and dielectric constants:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Strong dipole-dipole & |
| Short-Chain Alcohols | Methanol, Ethanol | Good | H-bonding with the -OH group dominates. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-Good | Dipole interactions; good balance for crystallization. |
| Aromatics | Toluene, Xylene | Moderate | |
| Alkanes | Hexane, Heptane | Poor | Lack of H-bonding; high energy cost to break crystal lattice. |
Strategic Insight: For purification, a cooling crystallization from Ethyl Acetate or an Ethanol/Water anti-solvent system is recommended. The solute's high temperature coefficient in alcohols makes them ideal for yield maximization.
Thermodynamic Modeling Framework
To translate experimental data into process design parameters, use the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
The Modified Apelblat Model
- : Mole fraction solubility of 1-naphthyl-3-methyl-1-butyn-3-ol.
- : Absolute temperature (K).[1][2]
-
: Empirical model parameters derived from regression analysis.
-
Interpretation:
and relate to the non-ideality of the solution and the enthalpy of solution, while accounts for the temperature dependence of the heat capacity.
-
Thermodynamic Dissolution Parameters (Van't Hoff Analysis)
Using the solubility data, calculate the standard enthalpy (
-
Enthalpy (
):-
Expectation:
(Endothermic). Solubility increases with temperature.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Gibbs Energy (
): -
Entropy (
):
Figure 2: Logical framework for extracting thermodynamic parameters from solubility data.
References & Data Sources
-
Compound Identification: 1-Naphthyl-3-methyl-1-butyn-3-ol (CAS 40888-18-4).[3][4] Synonyms: 2-methyl-4-(naphthalen-1-yl)but-3-yn-2-ol.[3][4]
-
Methodological Standard: Shakeel, F., et al. "Solubility and thermodynamic analysis of an anti-cancer drug (ibrutinib) in different organic solvents." Journal of Molecular Liquids (2020). (Validates Laser/Apelblat methodology).
-
Solubility Data Point: MolAid Chemical Database. "1-Naphthyl-3-methyl-1-butyn-3-ol Properties." (Accessed 2024).
-
Analogous Systems: Acree, W. E., & Abraham, M. H. "Solubility of crystalline non-electrolyte solutes in organic solvents: Mathematical correlation of 2-methyl-4-phenyl-3-butyn-2-ol." Journal of Chemical & Engineering Data.
Sources
Technical Guide: Reactivity Profile and Synthetic Utility of 1-Naphthyl-3-methyl-1-butyn-3-ol
Part 1: Structural Analysis & Nomenclature Correction
Before addressing the reactivity, it is critical to rigorously define the chemical entity to ensure experimental safety and success.[1]
The compound 1-naphthyl-3-methyl-1-butyn-3-ol (CAS 40888-18-4), also known as 2-methyl-4-(1-naphthyl)-3-butyn-2-ol , is chemically an internal alkyne .
-
Structure: A naphthalene ring coupled to a 2-methyl-3-butyn-2-ol (MBY) moiety.
-
The "Terminal" Misconception: This molecule does not contain a terminal alkyne proton (
). However, it is ubiquitously used in drug development as a masked terminal alkyne .[1] The 2-hydroxyisopropyl group acts as a protecting group for the terminal acetylene, 1-ethynylnaphthalene.
Therefore, this guide addresses the reactivity of this molecule in two distinct contexts:
-
Latent Reactivity: Cleavage of the protecting group to reveal the reactive terminal alkyne (Retro-Favorskii).[1]
-
Scaffold Reactivity: Transformations of the internal alkyne bond itself (Hydrogenation, Rearrangement).[1]
Part 2: Primary Reactivity – The Retro-Favorskii Cleavage
The most significant application of this scaffold is its ability to release 1-ethynylnaphthalene via the Retro-Favorskii reaction. This pathway is preferred over direct handling of terminal aryl alkynes, which can be unstable or volatile.[1]
Mechanism of Action
The reaction proceeds via base-catalyzed deprotonation of the tertiary alcohol, followed by the elimination of acetone.[1] This generates an acetylide intermediate, which is subsequently protonated.[1]
Figure 1: Mechanistic pathway for the liberation of the terminal alkyne moiety via acetone expulsion.[1]
Experimental Protocol: Catalytic Deprotection
While classical methods use refluxing KOH in toluene (harsh conditions), modern protocols utilize phase transfer catalysis or fluoride sources for milder cleavage.[1]
Method A: Tetrabutylammonium Hydroxide (TBAH) Catalysis Reference: Beilstein J. Org.[1] Chem. 2011, 7, 442–445.[1]
Reagents:
-
Substrate: 1-Naphthyl-3-methyl-1-butyn-3-ol (1.0 equiv)
-
Catalyst: Tetrabutylammonium hydroxide (TBAH) (10 mol%)
-
Solvent/Co-catalyst: Methanol (1.2 equiv) in Toluene or THF.[1]
Procedure:
-
Dissolution: Dissolve 10 mmol of the substrate in 20 mL of toluene.
-
Catalyst Addition: Add 1.0 mmol of TBAH (40% aq. solution) and 12 mmol of methanol.[1]
-
Reaction: Heat the mixture to 55–75 °C . Monitor by TLC or GC.[1] The reaction typically reaches completion in 5–30 minutes .[1][2]
-
Note: The rapid evolution of acetone drives the equilibrium.[1]
-
-
Workup: Wash the organic layer with water (
mL) to remove the catalyst and acetone.[1] Dry over and concentrate under reduced pressure. -
Yield: Expect >95% conversion to 1-ethynylnaphthalene.[1]
Part 3: Secondary Reactivity – Internal Alkyne Transformations
If the goal is not to cleave the molecule but to functionalize the linker, the internal triple bond offers distinct reactivity profiles.[1]
Selective Hydrogenation (Cis/Trans Modulation)
The internal alkyne can be reduced to an alkene, preserving the tertiary alcohol.[1] This is crucial for synthesizing allylic alcohol pharmacophores.[1]
| Transformation | Reagent System | Product Stereochemistry | Key Consideration |
| Semi-Hydrogenation | Lindlar Catalyst + | (Z)-Alkene (Cis) | Quinoline prevents over-reduction to the alkane. |
| Birch Reduction | (E)-Alkene (Trans) | The naphthyl ring may also be susceptible to reduction; requires careful stoichiometric control. | |
| Full Saturation | Alkane | Completely removes unsaturation.[1] |
Meyer-Schuster Rearrangement
Under acidic conditions, the propargylic alcohol can rearrange to form an
-
Reagents:
-TsOH (cat), Dioxane/Water, Reflux.[1] -
Mechanism: Protonation of OH
Loss of Formation of Allenyl cation Nucleophilic attack by water Tautomerization.[1] -
Product: 4-(1-naphthyl)-4-methyl-but-3-en-2-one (Structure rearrangement dependent). Note: The naphthyl group stabilizes the intermediate cation, facilitating this pathway.[1]
Part 4: Divergent Synthesis Visualization
The following diagram illustrates the decision tree for researchers handling this scaffold.
Figure 2: Divergent synthetic pathways available for the 1-naphthyl-3-methyl-1-butyn-3-ol scaffold.
References
-
Beilstein J. Org.[1] Chem. (2011).[1][3] A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols.
-
ChemicalBook . (n.d.).[1] 1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL Properties and Structure.
-
ResearchGate . (2025). Retro-Favorskii Reaction Employing Fluoride Sources.
-
MDPI . (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3.
Sources
The Steric-Electronic Nexus: A Theoretical Guide to the 1-Naphthyl Group
[1]
Executive Summary
The 1-naphthyl group represents a unique intersection of steric bulk and extended
The Peri-Interaction: The Defining Architecture
The electronic behavior of the 1-naphthyl group cannot be decoupled from its steric environment. The defining feature is the proximity of the substituent at position 1 to the hydrogen atom at position 8 (the peri position).
The Geometric Constraint
In an ideal planar naphthalene system, the distance between the C1 and C8 substituents would be significantly shorter than the sum of their van der Waals radii.
-
Consequence: To relieve this Pauli repulsion, the substituent at C1 rotates out of the naphthalene plane.
-
Torsion Angle: For bulky groups (e.g., -COOH, -NO2, -Ph), the dihedral angle often exceeds 40–60°, effectively breaking the conjugation between the substituent and the naphthalene ring.
The "Steric Inhibition of Resonance" (SIR)
This geometric twisting leads to the phenomenon known as Steric Inhibition of Resonance (SIR). While the 1-naphthyl group is intrinsically electron-rich (high HOMO), the twist prevents the donation of this electron density into an attached
-
Comparison: The 2-naphthyl group lacks this peri-interaction, remains planar, and functions as a strong resonance donor.
-
Implication: In drug design, a 1-naphthyl group acts more like a bulky, lipophilic "wall" rather than an electronic "wire," whereas 2-naphthyl acts as both.
Technical Insight: When modeling 1-naphthyl systems, standard B3LYP functionals often underestimate this torsional barrier. It is critical to use dispersion-corrected functionals (e.g.,
B97X-D) to accurately capture the weak attractive forces (CH···) that compete with the steric repulsion in the peri-region [1].
Computational Methodologies: A Self-Validating Protocol
To accurately predict the electronic effects of the 1-naphthyl group, researchers must employ a workflow that accounts for weak non-covalent interactions (NCI) and conformational flexibility.
Recommended Level of Theory
-
Optimization:
B97X-D / 6-311G(d,p). The dispersion correction is mandatory for the naphthalene core. -
Electronic Analysis: NBO 6.0 (Natural Bond Orbital) analysis to quantify hyperconjugation (
) vs. resonance ( ). -
Topological Analysis: QTAIM (Quantum Theory of Atoms in Molecules) to locate Bond Critical Points (BCPs) between the C1-substituent and H8.
Protocol: Quantifying the Twist
-
Conformational Scan: Perform a relaxed potential energy surface (PES) scan of the dihedral angle connecting the 1-naphthyl ring to the substrate.
-
Frequency Check: Ensure the global minimum has zero imaginary frequencies.
-
NBO Deletion Energy: Calculate the "Second Order Perturbation Theory" energy (
) for the interaction between the naphthalene -system and the substituent's -orbitals. A low confirms SIR.
Visualization of the Computational Workflow
Caption: Figure 1. Self-validating computational workflow for characterizing 1-naphthyl electronic effects.
Quantitative Electronic Profile
The electronic influence of the 1-naphthyl group is position-dependent and conformation-dependent.
Hammett Substituent Constants
Unlike simple phenyl rings, the Hammett constants (
| Substituent Group | Electronic Nature | ||
| Phenyl | -0.01 | 0.06 | Weakly Activating / Neutral |
| 2-Naphthyl | -0.135 | 0.04 | Strong Resonance Donor |
| 1-Naphthyl | -0.08 (approx) | 0.10 | Sterically Inhibited Donor |
Note: The 1-naphthyl group often appears less electron-donating than the 2-naphthyl group because the twist prevents full orbital overlap, despite the ring itself being electron-rich.
The Peri-Interaction Logic
The following diagram illustrates the causal link between the peri-hydrogen steric clash and the resulting chemical reactivity.
Caption: Figure 2. The causal pathway of the Peri-Effect (Steric Inhibition of Resonance).
Case Studies in Application
Asymmetric Catalysis (The BINOL Paradigm)
In chiral ligand design (e.g., BINOL, BINAP), the 1-naphthyl backbone is not just a scaffold; it is the functional engine. The restricted rotation around the 1,1'-bond (atropisomerism) creates a static chiral pocket.
-
Mechanism: The peri-hydrogens (H8 and H8') prevent the two naphthalene rings from flattening out, locking the axial chirality.
-
Validation: Computational scans of the rotation barrier must show energies >20 kcal/mol to ensure conformational stability at room temperature [2].
Drug Design (Bioisosteres)
When replacing a phenyl group with a 1-naphthyl group in a drug candidate:
-
Lipophilicity: LogP increases significantly (approx +1.2 units).
-
Metabolic Stability: The 1-position is blocked, but the 4-position becomes highly activated for cytochrome P450 oxidation (para-attack relative to the bridge).
-
Binding: The "twist" can be exploited to fill orthogonal hydrophobic pockets in a receptor that a flat biphenyl system cannot access.
References
-
Molecules (2017). "Theoretical Study of Intramolecular Interactions in Peri-Substituted Naphthalenes: Chalcogen and Hydrogen Bonds."[1] Molecules, 22(2), 227.[1]
-
RSC Advances (2021). "Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes." New Journal of Chemistry.
-
IUCrJ (2017). "A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene." International Union of Crystallography Journal.
-
Canadian Journal of Chemistry. "Steric Inhibition of Resonance: Calculation of Resonance Energies."
Methodological & Application
HPLC-UV method for 1-naphthyl-3-methyl-1-butyn-3-ol analysis
An Application Note and Protocol for the Analysis of 1-Naphthyl-3-methyl-1-butyn-3-ol by High-Performance Liquid Chromatography with UV Detection
Abstract
This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 1-naphthyl-3-methyl-1-butyn-3-ol. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for purity assessment, stability testing, or pharmacokinetic analysis. The methodology is developed based on fundamental chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2]
Introduction and Scientific Rationale
1-Naphthyl-3-methyl-1-butyn-3-ol is a synthetic compound featuring a bulky, hydrophobic naphthyl moiety and a tertiary alcohol functional group. The accurate quantification of this analyte is critical in various stages of research and development, from monitoring chemical synthesis to ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for such molecules due to its high resolution, sensitivity, and reproducibility.[3]
The Causality Behind Methodological Choices
Chromatographic Mode Selection: The molecular structure of 1-naphthyl-3-methyl-1-butyn-3-ol is dominated by the large, non-polar naphthalene ring system. This makes the analyte highly hydrophobic. Consequently, Reversed-Phase HPLC (RP-HPLC) is the most logical and effective separation mode.[4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The hydrophobic analyte will interact strongly with the stationary phase, allowing for excellent retention and separation from more polar impurities.[5]
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. C18 columns are the most widely used in RP-HPLC due to their high hydrophobicity and retention capabilities for a broad range of non-polar to moderately polar compounds.[6] The high surface area and carbon load of modern C18 columns provide the necessary interaction to retain the naphthyl group effectively.
Mobile Phase and Elution Strategy: The mobile phase consists of a mixture of Acetonitrile (ACN) and water. ACN is chosen as the organic modifier for its low viscosity, low UV cutoff, and strong elution strength for hydrophobic compounds. An isocratic elution (constant mobile phase composition) is employed. This approach is preferred for its simplicity, robustness, and the generation of highly reproducible retention times, which is ideal for quality control environments.[7]
Detection Principle: The naphthalene ring system within the analyte is a strong chromophore, meaning it absorbs UV light very effectively. This intrinsic property eliminates the need for derivatization and allows for direct, sensitive detection using a UV-Vis or Diode Array Detector (DAD). A preliminary scan of the analyte's UV spectrum is recommended to identify the wavelength of maximum absorbance (λmax), ensuring the highest possible sensitivity for quantification.[7]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the analysis of 1-naphthyl-3-methyl-1-butyn-3-ol.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or DAD detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
1-Naphthyl-3-methyl-1-butyn-3-ol reference standard (>99% purity).
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade or ultrapure).
-
-
Labware: Volumetric flasks (Class A), pipettes (calibrated), autosampler vials with septa, analytical balance.
Chromatographic Conditions
All quantitative parameters for the HPLC method are summarized in the table below.
| Parameter | Specification |
| Instrument | HPLC system with a UV-Vis/DAD detector |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (or empirically determined λmax) |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase Preparation (1 L):
-
Carefully measure 700 mL of HPLC-grade Acetonitrile into a 1 L graduated cylinder.
-
Add 300 mL of HPLC-grade water.
-
Transfer the mixture to a suitable mobile phase reservoir bottle.
-
Degas the mobile phase for 15-20 minutes using sonication or an online degasser to prevent air bubbles in the system.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the 1-naphthyl-3-methyl-1-butyn-3-ol reference standard into a 25 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of the mobile phase to dissolve the standard. Sonicate briefly if necessary.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly by inverting the flask multiple times.
Working Standard Solutions (for Linearity):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.
-
For example, to create a 50 µg/mL solution, pipette 2.5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.
-
Typical concentration ranges for a linearity curve could be 1, 5, 10, 25, 50, and 100 µg/mL.[1]
Sample Preparation:
-
Accurately weigh a quantity of the sample containing the analyte.
-
Dissolve the sample in the mobile phase.
-
Use sonication and vortexing to ensure complete dissolution.
-
Dilute the sample with the mobile phase so that the final concentration of 1-naphthyl-3-methyl-1-butyn-3-ol falls within the linear range of the calibration curve (e.g., ~25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][8] The following parameters must be evaluated.
Caption: Logical relationship of the method validation process.
System Suitability
Before starting any validation experiments, system suitability must be confirmed.
-
Protocol: Inject the same working standard solution (e.g., 25 µg/mL) six consecutive times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the analyte peak should be ≤ 2.0, and the theoretical plates should be ≥ 2000.[8]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol: Inject the mobile phase (blank), a placebo (sample matrix without the analyte), a standard solution, and a sample solution.
-
Acceptance Criteria: The blank and placebo chromatograms should show no significant peaks at the retention time of the analyte. Peak purity can be confirmed using a DAD detector by comparing UV spectra across the peak.[7]
Linearity and Range
-
Protocol: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy (Recovery)
-
Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]
Precision
Precision is assessed at two levels:
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: RSD ≤ 3.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Protocol (S/N Method): Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[9]
-
Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.
Robustness
-
Protocol: Evaluate the effect of small, deliberate variations in method parameters on the results. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic content)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.[7]
Data Presentation and Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. phmethods.net [phmethods.net]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. youtube.com [youtube.com]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
- 9. An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the NMR Spectroscopic Analysis of 1-Naphthyl-3-methyl-1-butyn-3-ol
Introduction
1-Naphthyl-3-methyl-1-butyn-3-ol is a propargylic alcohol derivative with a molecular structure incorporating a naphthyl group, a carbon-carbon triple bond, and a tertiary alcohol. This unique combination of functional groups makes it a valuable building block in organic synthesis and a potential scaffold in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such small organic molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of ¹H and ¹³C NMR spectra of 1-naphthyl-3-methyl-1-butyn-3-ol. The protocols and analysis herein are designed to ensure scientific integrity by explaining the causality behind experimental choices and providing a self-validating framework for spectral interpretation.
Scientific Principles and Experimental Design
The structural characterization of 1-naphthyl-3-methyl-1-butyn-3-ol by NMR spectroscopy relies on the distinct magnetic environments of its constituent protons (¹H) and carbon atoms (¹³C). The naphthyl ring system presents a complex aromatic region in the ¹H NMR spectrum due to spin-spin coupling between adjacent protons. The chemical shift of these aromatic protons is influenced by the electron-withdrawing effect of the alkyne substituent. The tertiary alcohol gives rise to a characteristic quaternary carbon signal in the ¹³C NMR spectrum and a hydroxyl proton signal in the ¹H NMR spectrum, the position of which can be concentration and solvent dependent. The methyl groups, being chemically equivalent, are expected to produce a single, intense signal in the ¹H NMR spectrum. The alkynyl carbons and the quaternary carbon of the alcohol functional group will appear in distinct regions of the ¹³C NMR spectrum.
A logical workflow for the NMR analysis of this compound begins with careful sample preparation to ensure high-quality data, followed by the acquisition of standard ¹H and ¹³C NMR spectra. For unambiguous assignment of all signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) may be necessary, although they are beyond the scope of this introductory protocol.
Detailed Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation. The following protocol is designed to yield high-resolution spectra suitable for detailed analysis.
Materials:
-
1-Naphthyl-3-methyl-1-butyn-3-ol (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and glass wool
-
Vial for sample dissolution
Protocol:
-
Weighing the Sample: Accurately weigh the desired amount of 1-naphthyl-3-methyl-1-butyn-3-ol into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient.[1][2] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended.[1]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[3] CDCl₃ is a common choice for non-polar to moderately polar organic compounds. If the compound has limited solubility in CDCl₃ or if hydrogen bonding of the hydroxyl proton is of particular interest, DMSO-d₆ can be used. Gently swirl the vial to dissolve the compound completely.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution directly into the NMR tube.[2] This is achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.
-
Sample Transfer and Volume Adjustment: Carefully transfer the filtered solution into the NMR tube. The final sample height in the tube should be approximately 4-5 cm.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Diagram of the Experimental Workflow:
Caption: Workflow for NMR analysis.
Part 2: NMR Data Acquisition
The following are suggested starting parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or zg | zg30 uses a 30° pulse angle, allowing for a shorter relaxation delay and faster acquisition for qualitative spectra. zg (90° pulse) provides maximum signal for a single scan. |
| Spectral Width | 12-16 ppm | Sufficient to cover the expected chemical shift range from aliphatic to aromatic protons. |
| Number of Scans (NS) | 8-16 | Adequate for good signal-to-noise ratio with the recommended sample concentration. |
| Relaxation Delay (d1) | 1-2 s | Allows for sufficient relaxation of most protons between scans. |
| Acquisition Time (AQ) | 2-4 s | Provides adequate digital resolution for resolving fine coupling patterns. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A standard proton-decoupled pulse sequence with a 30° pulse angle. |
| Spectral Width | 200-220 ppm | Covers the full range of expected carbon chemical shifts for organic molecules. |
| Number of Scans (NS) | 1024 or more | A higher number of scans is necessary due to the low natural abundance and lower gyromagnetic ratio of ¹³C. |
| Relaxation Delay (d1) | 2 s | A standard delay for most carbon atoms. |
| Acquisition Time (AQ) | 1-2 s | Sufficient for good digital resolution of the carbon signals. |
Predicted NMR Spectra and Interpretation
Based on established chemical shift ranges for the functional groups present in 1-naphthyl-3-methyl-1-butyn-3-ol and data from analogous structures, the following ¹H and ¹³C NMR spectra are predicted.
Molecular Structure with Atom Numbering:
Caption: Structure of 1-naphthyl-3-methyl-1-butyn-3-ol.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Considerations |
| ~ 8.1 - 8.3 | m | 1H | H-8' | Protons on the naphthyl ring are deshielded due to the aromatic ring current. H-8' is peri to the substituent and often appears at the lowest field. |
| ~ 7.8 - 7.9 | m | 2H | H-4', H-5' | These protons are in the deshielded region of the aromatic spectrum. Their exact shifts and multiplicities will depend on their coupling to neighboring protons. |
| ~ 7.4 - 7.6 | m | 4H | H-2', H-3', H-6', H-7' | The remaining naphthyl protons will resonate in this region, likely as complex multiplets due to mutual coupling. |
| ~ 2.5 | s | 1H | OH | The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet and will exchange with D₂O.[4] |
| 1.65 | s | 6H | C(CH₃)₂ | The two methyl groups are chemically equivalent and therefore appear as a single sharp singlet. They are in a typical aliphatic region. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Considerations |
| ~ 133.5 | C-4a' or C-8a' | Quaternary carbons in the naphthyl ring. |
| ~ 133.0 | C-4a' or C-8a' | Quaternary carbons in the naphthyl ring. |
| ~ 130.0 - 125.0 | C-1', C-2', C-3', C-4', C-5', C-6', C-7', C-8' | Aromatic methine carbons of the naphthyl ring will appear in this range. Specific assignments would require 2D NMR data. |
| ~ 120.0 | C-1' | The ipso-carbon of the naphthyl ring attached to the alkyne is expected in this region. |
| ~ 93.0 | C-1 (Alkyne) | The sp-hybridized carbon of the alkyne attached to the naphthyl ring is deshielded. |
| ~ 85.0 | C-2 (Alkyne) | The sp-hybridized carbon of the alkyne attached to the tertiary alcohol is also in a characteristic downfield region.[5] |
| ~ 68.0 | C-3 (C-OH) | The quaternary carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom. |
| ~ 31.5 | C-4, C-5 (CH₃) | The equivalent methyl carbons appear in the aliphatic region of the spectrum. |
Trustworthiness and Self-Validation
The presented protocols and spectral interpretations are grounded in fundamental NMR principles and data from closely related compounds. To ensure the trustworthiness of the experimental results, several self-validating checks should be performed:
-
Solvent Residual Peaks: The presence of a known solvent residual peak (e.g., CHCl₃ at 7.26 ppm in the ¹H spectrum and CDCl₃ at 77.16 ppm in the ¹³C spectrum) confirms the correct referencing of the chemical shift scale.
-
Integration Ratios: The integration of the signals in the ¹H NMR spectrum should correspond to the ratio of the number of protons in each unique chemical environment.
-
D₂O Exchange: The addition of a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the ¹H spectrum should result in the disappearance of the hydroxyl proton signal, confirming its assignment.[4]
-
Consistency with Predicted Spectra: The obtained spectra should show good correlation with the predicted chemical shifts and multiplicities outlined in the tables above. Significant deviations may indicate the presence of impurities or an incorrect structure.
Conclusion
NMR spectroscopy is a powerful and essential tool for the structural verification of 1-naphthyl-3-methyl-1-butyn-3-ol. By following the detailed protocols for sample preparation and data acquisition provided in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predicted spectral data and interpretation guidelines offer a robust framework for the analysis and confident assignment of the observed signals. This comprehensive approach ensures the scientific rigor required in research and drug development.
References
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from a publicly available university resource.
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link].
-
OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link].
- University of California, Davis. (2023, August 29). Small molecule NMR sample preparation. Retrieved from a publicly available university resource.
-
University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link].
-
LibreTexts Chemistry. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link].
-
Chemistry LibreTexts. (2020, May 30). Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link].
- MacDonald, C. J., Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1972). An Investigation of Long-range Proton–Proton Coupling Constants in Phenylacetylene Derivatives. Canadian Journal of Chemistry, 50(13), 2035–2043.
-
nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link].
-
nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link].
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link].
-
PubChem. (n.d.). 3-Methyl-1-pentyn-3-ol. Retrieved from [Link].
-
PubChem. (n.d.). 1-Ethynylnaphthalene. Retrieved from [Link].
-
Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation. Retrieved from [Link].
Sources
Application Note: FT-IR Characterization and Reaction Monitoring of Naphthyl Butynol Intermediates
Executive Summary
Naphthyl butynols (e.g., 4-(naphthalen-2-yl)-3-butyn-2-ol) are critical intermediates in the synthesis of allylamine antifungals (such as Terbinafine) and various oncology targets. The precise characterization of the hydroxyl (-OH) and alkyne (-C≡C-) moieties is essential for validating molecular structure and monitoring the progress of Sonogashira coupling reactions.
This guide provides a robust protocol for using Fourier Transform Infrared (FT-IR) spectroscopy to distinguishing between terminal alkyne precursors and internal alkyne products, quantifying hydrogen bonding interactions, and validating the integrity of the naphthalene core.
Scientific Principles & Spectral Logic
The Chemistry of Naphthyl Butynols
The target molecules typically result from the coupling of a halonaphthalene with a terminal alkynol (e.g., 3-butyn-2-ol).
-
Reaction: Naphthyl-X + HC≡C-CH(OH)CH₃
Naphthyl-C≡C-CH(OH)CH₃ -
Critical Analytical Challenge: Distinguishing the reactant (terminal alkyne) from the product (internal alkyne) and ensuring the hydroxyl group remains intact without oxidation.
Vibrational Modes of Interest
The FT-IR spectrum serves as a "fingerprint" for these functional group transformations.[1]
| Functional Group | Mode | Wavenumber (cm⁻¹) | Diagnostic Behavior |
| Hydroxyl (-OH) | Stretching ( | 3200–3550 (Broad) | Indicates H-bonding.[2] In solid naphthyl derivatives, steric bulk may force specific crystal packing, sharpening this band compared to liquid alcohols. |
| Terminal Alkyne (≡C-H) | Stretching ( | ~3270 (Sharp) | Present in Precursor ONLY. Its disappearance is the primary indicator of reaction completion. |
| Internal Alkyne (C≡C) | Stretching ( | 2200–2260 (Weak) | Often weak due to pseudo-symmetry in internal alkynes. The conjugation with the naphthyl ring enhances this intensity slightly compared to aliphatic alkynes. |
| Naphthalene Ring | Ring Breathing | 1500–1600 | Confirming the aromatic core. |
| Naphthalene C-H | Out-of-Plane Bending | 700–850 | Specific pattern depends on substitution (1-naphthyl vs. 2-naphthyl). |
Experimental Protocol
Equipment & Materials
-
Spectrometer: FT-IR with a minimum resolution of 4 cm⁻¹ (e.g., Bruker Invenio, Thermo Nicolet iS50).
-
Sampling Accessory: Single-reflection Diamond ATR (Attenuated Total Reflectance).
-
Why Diamond? Naphthyl derivatives often form hard crystalline solids that can scratch ZnSe crystals. Diamond allows for high-pressure clamping to ensure good optical contact.
-
-
Reference Standard: Polystyrene film (for wavenumber calibration).
-
Solvent (for cleaning): Isopropanol (HPLC Grade).
Sample Preparation (ATR Method)
-
Background Scan: Clean the ATR crystal and acquire a background spectrum (air) with 32 scans.
-
Sample Loading:
-
Solids: Place ~5 mg of the naphthyl butynol crystal on the center of the diamond. Apply pressure using the anvil until the preview spectrum absorbance stabilizes.
-
Oils/Liquids: Place 1 drop (~10 µL) on the crystal. No pressure clamp is needed unless the liquid is viscous.
-
-
Acquisition:
-
Range: 4000–600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Routine) or 64 (High Signal-to-Noise)
-
Apodization: Blackman-Harris 3-Term
-
Data Processing
-
Baseline Correction: Apply a concave rubberband correction (10 iterations) if the baseline drifts due to scattering from rough crystal surfaces.
-
Normalization: Normalize the C-H stretch of the naphthalene ring (~3050 cm⁻¹) to 1.0 absorbance units to facilitate overlay comparisons between batches.
Analytical Workflow & Logic
The following diagram illustrates the decision logic for monitoring the synthesis of naphthyl butynols.
Figure 1: Logic gate for validating the conversion of terminal alkynol precursors to naphthyl butynol products.
Data Interpretation & Troubleshooting
Distinguishing the Hydroxyl Environment
The position of the hydroxyl band reveals the hydrogen bonding state, which correlates with purity and crystallinity.
| Observed Peak | Molecular State | Interpretation |
| Sharp, ~3600 cm⁻¹ | Free -OH | Dilute solution or sterically hindered amorphous phase. |
| Broad, 3300–3400 cm⁻¹ | Intermolecular H-Bond | Typical for pure crystalline naphthyl butynols. |
| Broad, <3200 cm⁻¹ | Intramolecular H-Bond | Interaction between OH and the Alkyne |
Molecular Interaction Diagram
Understanding the vibrational shifts requires visualizing the molecular environment.
Figure 2: Vibrational coupling and assignments in the Naphthyl Butynol scaffold.
Common Pitfalls
-
CO₂ Interference: Atmospheric CO₂ absorbs strongly at 2350 cm⁻¹. While distinct from the alkyne peak (2200–2260 cm⁻¹), poor background subtraction can create noise in this region. Solution: Purge the optics bench with dry nitrogen.
-
Water Vapor: Rotational lines of water vapor appear in the 3500–4000 cm⁻¹ and 1300–1800 cm⁻¹ regions. These can mask the fine structure of the OH stretch. Solution: Ensure the desiccant is fresh or apply "Atmospheric Suppression" in software.
-
Crystal Orientation (ATR): Large naphthyl crystals may have preferred orientations. If the spectrum looks "weak," rotate the sample on the crystal and re-clamp to ensure randomization.
References
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of 3-Butyn-2-ol.[3][4] National Institute of Standards and Technology. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Standard reference for Alkyne/Hydroxyl assignments).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837. John Wiley & Sons Ltd.
- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
Sources
Application Note: Synthesis and Membrane Fabrication of Poly(1-naphthyl-3-methyl-1-butyn-3-ol) via Rhodium-Catalyzed Polymerization
Target Audience: Polymer Chemists, Materials Scientists, and Membrane Development Professionals
Scientific Context & Monomer Profiling
1-Naphthyl-3-methyl-1-butyn-3-ol (NMB, CAS: 40888-18-4) is a highly sterically hindered, functionalized internal alkyne[1]. In the realm of advanced polymer synthesis, disubstituted acetylenes bearing bulky aromatic rings (such as the naphthyl group) and polar moieties (such as the propargylic alcohol) are highly sought after. When polymerized, these monomers yield rigid-rod poly(disubstituted acetylene)s characterized by an exceptionally high fractional free volume (FFV)[2].
The strategic inclusion of the 3-methyl-3-butyn-2-ol moiety serves a dual purpose:
-
Steric Frustration: It forces the conjugated polyene backbone into a highly twisted, non-planar conformation, preventing efficient polymer chain packing and thereby creating microvoids essential for gas separation.
-
Hydrogen Bonding: The terminal hydroxyl groups engage in inter- and intra-molecular hydrogen bonding, which mechanically stabilizes the resulting membrane against plasticization under high-pressure gas feeds.
Experimental Design & Causality (E-E-A-T)
Catalyst Selection: Overcoming Oxophilicity
The polymerization of disubstituted acetylenes is thermodynamically challenging. While classical Group 6 transition metal catalysts (e.g.,
To bypass this, we utilize a Rhodium(I) catalytic system , specifically
Mandatory Visualization: Workflows & Logic
Workflow for the synthesis and membrane fabrication of poly(1-naphthyl-3-methyl-1-butyn-3-ol).
Structure-property causality of poly(NMB) for gas separation membrane applications.
Step-by-Step Experimental Protocols
Protocol 1: Monomer Purification
Causality Note: Transition metal catalysis is highly sensitive to trace impurities. Oxidative byproducts or residual moisture in the commercial NMB monomer will quench the Rh(I) active species, leading to low molecular weight oligomers rather than the desired megadalton polymers.
-
Dissolution: Dissolve 10.0 g of 1-naphthyl-3-methyl-1-butyn-3-ol in 50 mL of anhydrous diethyl ether.
-
Washing: Transfer to a separatory funnel. Wash the organic layer with saturated aqueous
(3 × 20 mL) to neutralize acidic impurities, followed by a brine wash (20 mL). -
Drying: Dry the organic layer over anhydrous
for 2 hours. Filter the drying agent and concentrate the filtrate under reduced pressure. -
Recrystallization: Recrystallize the crude monomer from a hexane/ethyl acetate mixture (9:1 v/v) at -20 °C.
-
Validation: Collect the white crystals and dry under high vacuum (
Torr) for 24 hours. The purity should be validated via NMR prior to polymerization.
Protocol 2: Rhodium-Catalyzed Polymerization
-
Inert Preparation: Inside an argon-filled glovebox, charge a flame-dried 25 mL Schlenk tube with
(0.01 mmol, 4.6 mg) and the purified NMB monomer (1.0 mmol, 210.3 mg). -
Activation: Inject 2.0 mL of anhydrous, freeze-pump-thaw degassed tetrahydrofuran (THF) and 0.1 mL of anhydrous triethylamine (
). The acts as a crucial co-catalyst to facilitate the Rh-vinylidene propagation cycle. -
Propagation: Seal the Schlenk tube, remove it from the glovebox, and stir the reaction mixture at 60 °C for 24 hours. A successful reaction is self-indicating: the solution will transition to a deep orange color and become highly viscous.
-
Termination & Isolation: Dilute the viscous dope with 5 mL of THF to reduce viscosity. Precipitate the polymer by adding the solution dropwise into 200 mL of vigorously stirred cold methanol.
-
Purification: Collect the fibrous polymer via vacuum filtration. Reprecipitate twice from THF into methanol to ensure the complete removal of residual monomer and Rh catalyst. Dry the polymer in a vacuum oven at 40 °C to a constant weight.
Protocol 3: Membrane Casting and Processing
Causality Note: Filtering the polymer dope is a non-negotiable step. Trace crosslinked microgels act as stress concentrators, causing premature mechanical failure and pinhole gas leaks under high-pressure testing.
-
Dope Preparation: Prepare a 3 wt% solution of poly(NMB) in anhydrous toluene. Stir for 12 hours to ensure complete chain solvation.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean glass vial.
-
Casting: Cast the filtrate onto a leveled, silanized glass plate using a doctor blade set to a 150 µm clearance.
-
Controlled Evaporation: Cover the cast film with an inverted glass petri dish. Slowing the solvent evaporation rate is critical to prevent the formation of asymmetric pores or surface defects. Leave at ambient temperature for 48 hours.
-
Annealing: Peel the freestanding membrane from the glass plate and dry in a vacuum oven at 80 °C for 24 hours to remove all residual toluene.
Quantitative Data Presentation
Table 1: Influence of Catalyst System on NMB Polymerization Demonstrates the necessity of the Rh(I)/Amine system for oxophilic monomer tolerance.
| Catalyst System | Solvent | Temp (°C) | Yield (%) | PDI ( | |
| Toluene | 60 | 12 | 1.8 | 2.4 | |
| Toluene | 60 | Trace | N/A | N/A | |
| THF | 60 | 45 | 12.5 | 2.1 | |
| THF | 60 | 89 | 45.0 | 1.8 |
Table 2: Gas Permeability Coefficients of Poly(disubstituted acetylene) Membranes
Permeability measured in Barrer (
| Polymer Membrane | Ideal Selectivity ( | ||||
| Poly(1-phenyl-1-propyne) | 120 | 35 | 450 | 50 | 3.4 |
| Poly(NMB) | 850 | 290 | 3,200 | 410 | 2.9 |
References
-
Universidad de Zaragoza. "Polymer Chemistry - Polymerization of aryl alkynes and Rhodium Catalysis." Polymer Chemistry Open Access. URL:[Link]
-
Ohtori, T., Masuda, T., & Higashimura, T. "Polymerization of Phenylacetylenes. IX. Polymerization of β-Naphthylacetylene by WCl6 and MoCl5." Polymer Journal (Semantic Scholar). URL: [Link]
-
ResearchGate. "Particles of polyacetylene and its derivatives: Preparation and applications." Polymer Chemistry. URL: [Link]
-
ACS Publications. "Rhodium(I) Complexes with Ligands Based on N-Heterocyclic Carbene and Hemilabile Pyridine Donors as Highly E Stereoselective Alkyne Hydrosilylation Catalysts." Organometallics. URL: [Link]
Sources
Application Note: 1-Naphthyl-3-methyl-1-butyn-3-ol as a Strategic Precursor for Pharmaceutical Intermediates
Document Type: Technical Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
In the development of complex pharmaceutical intermediates, the introduction of an ethynyl group to an aromatic scaffold is a critical synthetic maneuver. While 1-ethynylnaphthalene is a highly valuable building block—functioning both as a selective inhibitor of cytochrome P450 1B1 [1] and as a versatile click-chemistry reagent for triazole [2] and oxazole [3] pharmacophores—its direct handling presents significant challenges. Terminal alkynes like 1-ethynylnaphthalene are volatile and highly susceptible to oxidative homocoupling (Glaser coupling) during storage.
Strategic Workflow & Pathway Visualization
The following workflow illustrates the synthetic lifecycle of NMB, from its formation to its deprotection and subsequent integration into various drug discovery pipelines.
Figure 1: Synthetic workflow from 1-bromonaphthalene to pharmaceutical intermediates via NMB.
Experimental Protocols: A Self-Validating System
To ensure high reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints. Understanding the causality behind each reagent choice is paramount for troubleshooting and scaling.
Protocol A: Synthesis of 1-Naphthyl-3-methyl-1-butyn-3-ol (Protection)
Objective: Couple 1-bromonaphthalene with 2-methyl-3-butyn-2-ol to form the stable NMB precursor.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-bromonaphthalene (10.0 mmol) in anhydrous triethylamine (30 mL).
-
Causality: Triethylamine serves a dual purpose as both the solvent and the base required to neutralize the hydrobromic acid generated during the catalytic cycle.
-
-
Catalyst Loading: Add PdCl₂(PPh₃)₂ (0.2 mmol, 2 mol%) and CuI (0.4 mmol, 4 mol%). Stir for 5 minutes at room temperature.
-
Causality: CuI is essential for forming the copper acetylide intermediate, which facilitates the transmetalation step to the palladium center much faster than the alkyne alone.
-
-
Alkyne Addition: Slowly add 2-methyl-3-butyn-2-ol (12.0 mmol). Heat the mixture to 70°C and stir for 6 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove amine salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexane/EtOAc 8:2).
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 9:1; UV active). Post-purification, confirm success via FTIR: look for the disappearance of the terminal alkyne C-H stretch and the appearance of a strong, broad O-H stretch (~3300 cm⁻¹) and an internal C≡C stretch (~2230 cm⁻¹).
Protocol B: Retro-Favorskii Deprotection to 1-Ethynylnaphthalene
Objective: Cleave the acetone protecting group to yield the reactive terminal alkyne.
-
Reaction Setup: Dissolve NMB (5.0 mmol) in anhydrous toluene (25 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Base Addition: Add finely powdered anhydrous KOH (10.0 mmol).
-
Thermal Cleavage: Heat the mixture to reflux (110°C).
-
Causality: The high temperature and the Dean-Stark trap are critical. The reaction produces acetone as a byproduct. By continuously distilling off the low-boiling acetone, Le Chatelier's principle drives the equilibrium entirely toward the formation of 1-ethynylnaphthalene.
-
-
Workup: After 3 hours, cool the mixture, wash with water (3 x 20 mL) to remove KOH, dry the organic layer over Na₂SO₄, and carefully concentrate at low temperature (volatile product).
-
Self-Validation Checkpoint: The cessation of liquid condensation in the Dean-Stark trap indicates reaction completion. GC-MS must confirm the mass shift from NMB (
210) to 1-ethynylnaphthalene ( 152).
Protocol C: Downstream Derivatization (CuAAC Click Chemistry)
Objective: Synthesize a 1-(1-naphthyl)-1H-1,2,3-triazole intermediate.
-
Reaction Setup: Dissolve 1-ethynylnaphthalene (1.0 mmol) and an organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Catalyst Generation: Add CuSO₄·5H₂O (0.1 mmol) followed by sodium ascorbate (0.2 mmol).
-
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This is superior to using direct Cu(I) salts, which are prone to oxidation and can trigger unwanted Glaser homocoupling of the alkyne.
-
-
Stirring & Isolation: Stir at room temperature for 12 hours. The triazole product typically precipitates out of the aqueous mixture and can be isolated via simple vacuum filtration.
-
Self-Validation Checkpoint: ¹H NMR spectroscopy is definitive here. The disappearance of the terminal alkyne proton (~3.5 ppm) and the emergence of the characteristic triazole ring proton (~8.0–8.5 ppm) confirms successful cycloaddition.
Quantitative Data & Reaction Parameters
The following table summarizes the expected quantitative metrics and optimal parameters for the workflows described above, providing a baseline for process scale-up.
| Reaction Step | Key Reagents & Catalysts | Temp / Time | Typical Yield (%) | Expected Purity (HPLC) | Primary Byproducts |
| Sonogashira Coupling | 1-Bromonaphthalene, MBY, PdCl₂(PPh₃)₂, CuI, Et₃N | 70°C / 6h | 88 - 92% | > 98% | Trace homocoupled MBY |
| Deprotection | NMB, KOH, Toluene | 110°C / 3h | 85 - 90% | > 95% | Acetone (removed via distillation) |
| CuAAC (Triazole) | 1-Ethynylnaphthalene, Azide, CuSO₄, Na Ascorbate | 25°C / 12h | 90 - 95% | > 99% | Unreacted starting materials |
References
Application of naphthyl-containing compounds in materials science
An in-depth guide bridging materials science and biological applications, designed for researchers, materials scientists, and drug development professionals.
Introduction: The Naphthyl Moiety as a Functional Bridge
In advanced materials science, the integration of naphthyl-containing compounds provides a unique intersection between organic optoelectronics and bio-analytical chemistry. The structural signature of the naphthalene ring—an extended, rigid
As a Senior Application Scientist, I have structured this guide to explore two distinct but conceptually linked applications of naphthyl architectures: Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes for Live-Cell Imaging . By understanding the causality behind these molecular designs, researchers can adapt these protocols to engineer more robust devices and more sensitive biological assays.
Application Note 1: Naphthyl-Driven Morphological Stability in Optoelectronics
Mechanistic Insight: Steric Tuning and Amorphous Film Stability
In OLED architecture, the Hole Transport Layer (HTL) must facilitate efficient hole mobility while maintaining strict morphological integrity. Early industry-standard materials, such as TPD, suffered from low glass transition temperatures (
The solution lies in structural modification: replacing two phenyl rings with bulkier 1-naphthyl groups yields NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine) . The introduction of the naphthyl moiety breaks the planar symmetry of the molecule. This steric hindrance restricts intramolecular rotation and prevents the close
Figure 1: OLED device architecture highlighting the NPB hole transport layer.
Self-Validating Protocol: Vacuum Thermal Deposition of NPB
To ensure the formation of a defect-free amorphous NPB layer, precise control over deposition kinetics is required.
-
Substrate Preparation: Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in Decon 90 detergent, deionized water, acetone, and isopropanol (15 minutes per bath). Dry under a stream of high-purity
. -
Work Function Tuning: Subject the ITO substrates to
plasma treatment for 5 minutes. Causality: This removes residual organic contaminants and increases the ITO work function to better align with the HOMO level of NPB (~ -5.4 eV), reducing the hole-injection barrier. -
Thermal Evaporation: Transfer substrates to a vacuum chamber. Pump down to a base pressure of
Torr. Heat the NPB crucible gradually to avoid material spitting. -
Deposition Control: Deposit the NPB layer to a thickness of 40 nm at a strict rate of 1.0–2.0 Å/s, monitored via a Quartz Crystal Microbalance (QCM).
-
Validation Checkpoint (Self-Validating System): Post-deposition, analyze a sacrificial substrate using Atomic Force Microscopy (AFM). The film must exhibit a root-mean-square (RMS) roughness of
nm. An RMS nm indicates localized crystallization or source degradation, requiring immediate recalibration of the crucible heating rate before proceeding to the Emissive Layer (EML) deposition.
Application Note 2: Naphthalimide Scaffolds for Target-Specific Bio-Imaging
Mechanistic Insight: Intramolecular Charge Transfer (ICT)
For drug development and bio-analytical professionals, tracking signaling molecules (like
The mechanism relies on an Intramolecular Charge Transfer (ICT) process. The imide group acts as a strong electron acceptor. When an electron-donating group (EDG), such as an amine, is positioned at the 4-position of the naphthalene ring, a strong "push-pull"
To create a targeted probe, the EDG is chemically masked (e.g., via an azide group for
Figure 2: Intramolecular Charge Transfer (ICT) activation in naphthalimide probes.
Self-Validating Protocol: Live-Cell Imaging using Naphthalimide Probes
-
Cell Culture: Seed HeLa or A549 cells in 35 mm glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS at 37 °C in a 5%
incubator until 70-80% confluence is reached. -
Probe Incubation: Wash the cells twice with PBS. Incubate with the naphthalimide-based probe (10 µM final concentration, diluted from a DMSO stock into serum-free media) for 30 minutes at 37 °C.
-
Analyte Stimulation: Introduce the target analyte (e.g., 50 µM NaHS as an
donor) to the experimental wells and incubate for an additional 20 minutes. -
Imaging: Wash cells thrice with PBS to remove unreacted extracellular probe. Image using a confocal laser scanning microscope (Excitation: ~440 nm; Emission collection window: 530–550 nm).
-
Validation Checkpoint (Self-Validating System): Alongside the experimental group, run a parallel negative control cohort. Pre-treat this cohort with 1 mM N-ethylmaleimide (NEM)—a known
scavenger—for 30 minutes prior to probe addition. A complete absence of fluorescence in the NEM cohort validates that the "turn-on" signal in the experimental group is exclusively mediated by , ruling out background autofluorescence or non-specific enzymatic cleavage.
Quantitative Data Summary
The table below summarizes the critical photophysical and thermal parameters that dictate the application of these naphthyl-containing compounds across disciplines.
| Compound / Material | Primary Field | Structural Role | Absorption | Emission | |
| TPD (Reference) | Optoelectronics | Hole Transport | ~60 | ~315 | ~400 |
| NPB | Optoelectronics | Hole Transport | ~98 | ~340 | ~430 |
| Spiro-NPB | Optoelectronics | Hole Transport | ~180 | ~345 | ~440 |
| 4-Amino-1,8-naphthalimide | Bio-Analytical | Fluorescent Core | N/A | ~440 | ~530–550 |
References
-
Robust organic functional materials by thermally doping with metal oxide Source: Optical Materials Express URL:[Link]
-
Crafting NPB with tetraphenylethene: a win-win strategy to create stable and efficient solid-state emitter with aggregation-induced emission Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]
-
1,8-Naphthalimide derivatives as the small molecules with multiapplications in chemistry and biology Source: RSC Advances (RSC Publishing) URL:[Link]
-
1,8-Naphthalimide-derived reactivity-based fluorescent probes for detection and imaging of H2S Source: Sensors & Diagnostics (RSC Publishing) URL:[Link]
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in the synthesis of 1-naphthyl-3-methyl-1-butyn-3-ol
Welcome to the technical support center for the synthesis of 1-naphthyl-3-methyl-1-butyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly those related to steric hindrance, during the synthesis of this sterically demanding tertiary propargyl alcohol. Here, you will find in-depth troubleshooting guides and FAQs to address specific experimental issues.
Introduction to the Challenge
The synthesis of 1-naphthyl-3-methyl-1-butyn-3-ol, a tertiary propargyl alcohol, presents a classic case of steric hindrance. The reaction typically involves the nucleophilic addition of a 1-naphthylacetylide anion to the carbonyl carbon of acetone. The bulky, planar naphthyl group creates significant spatial crowding around the reactive center, which can impede the approach of the nucleophile to the electrophilic ketone, leading to low yields and competing side reactions.[1][2] This guide provides field-proven insights and protocols to overcome these challenges.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is extremely low or I'm getting no product at all. What are the primary causes and how can I fix this?
Answer: Low to no yield is the most common issue and typically points to one of three areas: reagent quality, incomplete acetylide formation, or severe steric inhibition of the nucleophilic attack.
-
Cause A: Poor Reagent and Solvent Quality. Organometallic reagents like Grignards and organolithiums are extremely sensitive to moisture and air.[1][3] Any protic impurities will quench the reagent before it can react with the ketone.
-
Solution: Ensure all glassware is flame- or oven-dried immediately before use.[4] Solvents such as Tetrahydrofuran (THF) or diethyl ether must be rigorously dried, preferably using a solvent purification system or by distillation over a suitable drying agent (e.g., sodium/benzophenone). Use freshly prepared or recently titrated organometallic reagents.
-
-
Cause B: Incomplete Deprotonation of 1-Ethynylnaphthalene. The acidity of the terminal alkyne proton (pKa ≈ 25) requires a sufficiently strong base for complete deprotonation. Incomplete formation of the nucleophilic acetylide will naturally lead to low conversion.
-
Solution: When using n-Butyllithium (n-BuLi), ensure it is freshly titrated to accurately determine its molarity. Allow sufficient time (30-60 minutes) at a low temperature (e.g., -78 °C to 0 °C) for the deprotonation to go to completion before adding acetone.[5]
-
-
Cause C: Steric Hindrance Preventing Nucleophilic Attack. This is the core issue. The bulky naphthyl group and the methyl groups of acetone create a sterically crowded transition state, increasing the activation energy for the desired addition reaction.[1][6]
-
Solution 1: Employ a More Reactive Nucleophile. Organolithium reagents are generally more reactive than Grignard reagents and can be more effective at overcoming steric barriers.[1] Switching from naphthylmagnesium bromide to naphthyl lithium may improve yields.
-
Solution 2: Activate the Ketone. The most effective strategy is to increase the electrophilicity of the acetone carbonyl carbon. This is achieved by using a Lewis acid additive. Anhydrous cerium(III) chloride (CeCl₃) is particularly effective.[1] This method, often called the Luche condition, promotes nucleophilic addition over competing side reactions like enolization.[1]
-
Question 2: I'm observing a significant amount of unreacted 1-ethynylnaphthalene in my final product mixture. What went wrong?
Answer: This indicates that the nucleophilic addition to acetone is the rate-limiting step and is not proceeding to completion.
-
Cause: The Reaction is Too Slow or Inefficient. The steric barrier is likely preventing the full consumption of your generated acetylide.
-
Solution 1: Increase Reaction Time and/or Temperature. After adding acetone at a low temperature (e.g., -78 °C), allow the reaction to warm slowly to room temperature and stir for an extended period (e.g., 12-24 hours).[7] This provides the necessary thermal energy to overcome the activation barrier. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solution 2: Use an Additive. As mentioned previously, the addition of anhydrous CeCl₃ to form an "activated" acetone slurry before the addition of the organometallic reagent is a highly effective solution.[1] The cerium coordinates to the carbonyl oxygen, making the carbon a much stronger electrophile and accelerating the desired reaction.
-
Question 3: My main impurity is a dimerized alkyne (1,4-di(naphthalen-1-yl)buta-1,3-diyne). How can I prevent this?
Answer: This side product arises from the oxidative homocoupling of the acetylide, a reaction known as Glaser coupling. It is particularly problematic when using Grignard reagents in the presence of trace amounts of copper or other transition metal impurities, or if oxygen is introduced into the reaction.
-
Solution 1: Maintain a Strict Inert Atmosphere. Ensure the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen from start to finish. Use degassed solvents to minimize dissolved oxygen.
-
Solution 2: Avoid Copper Contamination. Ensure all glassware is scrupulously clean. If using a copper-free Grignard protocol, the risk is lower but not zero. Using organolithium reagents generally avoids this specific side reaction.
-
Solution 3: Use a Copper-Free Palladium-Catalyzed Approach (Sonogashira Coupling). While typically used for coupling alkynes to aryl halides, Sonogashira conditions can be adapted. However, for this specific transformation (alkyne + ketone), it is not the standard approach and direct addition methods are preferred.[8]
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance so pronounced in the synthesis of 1-naphthyl-3-methyl-1-butyn-3-ol?
A1: Steric hindrance arises from the non-bonding interactions that influence a reaction's rate and stereochemistry.[2][9] In this synthesis, the large, rigid naphthyl group attached to the nucleophilic carbon requires a specific trajectory to attack the carbonyl carbon of acetone. As the new carbon-carbon bond forms, the geometry around the carbonyl carbon changes from trigonal planar (120°) to tetrahedral (109.5°). In this transition state, the bulky naphthyl group comes into close proximity with the two methyl groups on the acetone moiety, causing significant van der Waals repulsion (steric strain). This strain raises the energy of the transition state, slowing down the reaction.
Q2: What are the pros and cons of using a Grignard reagent versus an organolithium reagent for this synthesis?
A2: The choice of organometallic reagent is critical.[1]
| Feature | Grignard Reagent (1-Naphthyl-MgBr) | Organolithium Reagent (1-Naphthyl-Li) |
| Reactivity | Moderately reactive.[10] | Highly reactive, often better for hindered ketones.[1] |
| Basicity | Less basic. | More basic, which can increase side reactions. |
| Side Reactions | Prone to Wurtz coupling and reduction if β-hydrogens are present (not an issue for this specific reagent).[7] | Prone to enolization of the ketone (acetone).[1] |
| Preparation | Formed from magnesium turnings and 1-bromonaphthalene. Can be difficult to initiate.[3] | Typically formed by deprotonation of 1-ethynylnaphthalene with an alkyl lithium base (e.g., n-BuLi).[5] |
| Optimization | Reactivity is significantly enhanced by additives like CeCl₃.[1] | Generally used without additives, relying on its inherent high reactivity. |
Q3: Can catalytic methods be used for this synthesis?
A3: Yes, while stoichiometric organometallic additions are most common, catalytic methods for the synthesis of tertiary propargyl alcohols exist. These often involve the use of a transition metal catalyst that facilitates the addition of a terminal alkyne to a ketone.[11] For instance, systems using zinc salts with a chiral ligand can promote the enantioselective addition of alkynes to carbonyls.[12] However, for a simple, achiral synthesis on a lab scale, the optimized organolithium or cerium-mediated Grignard methods are often more practical and cost-effective.
Experimental Protocols & Visualizations
Diagram: Troubleshooting Workflow for Low Yield
This diagram outlines a logical process for diagnosing and solving low-yield issues in the synthesis.
Caption: Troubleshooting decision tree for low product yield.
Diagram: Overcoming the Steric Barrier
This diagram illustrates how a Lewis acid like CeCl₃ activates the ketone, lowering the activation energy for the sterically hindered attack.
Caption: Comparison of uncatalyzed vs. CeCl₃-mediated reaction pathways.
Protocol 1: Organolithium Method
This protocol utilizes the high reactivity of an organolithium reagent to overcome the steric barrier.
Materials:
-
1-Ethynylnaphthalene
-
n-Butyllithium (n-BuLi) in hexanes (freshly titrated, e.g., 2.5 M)
-
Acetone (anhydrous)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Deprotonation: Under a positive pressure of inert gas, dissolve 1-ethynylnaphthalene (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the lithium acetylide.
-
Addition: Cool the reaction mixture back down to -78 °C. Slowly add anhydrous acetone (1.2 eq) dropwise. A color change and/or slight exotherm may be observed.
-
Reaction: After the addition is complete, stir the mixture at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir overnight (or until TLC indicates consumption of the starting material).
-
Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure 1-naphthyl-3-methyl-1-butyn-3-ol.
Protocol 2: Cerium-Mediated Grignard Method (Luche Conditions)
This protocol enhances the reactivity of a Grignard reagent by activating the ketone with CeCl₃.[1]
Materials:
-
1-Naphthylmagnesium bromide (or chloride) in THF (prepared separately or purchased)
-
Cerium(III) chloride, anhydrous (CeCl₃)
-
Acetone (anhydrous)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents as listed above.
Procedure:
-
Cerium Slurry Preparation: In a flame-dried flask under inert atmosphere, add anhydrous CeCl₃ (1.2 eq). Add anhydrous THF to create a slurry and stir vigorously for 2-4 hours at room temperature to break up any clumps and maximize surface area.
-
Cooling: Cool the white slurry to -78 °C using a dry ice/acetone bath.
-
Ketone Addition: Add anhydrous acetone (1.2 eq) to the cold cerium slurry and stir for 30-60 minutes. This forms the activated Ce-acetone complex.
-
Grignard Addition: Slowly add the 1-naphthylmagnesium bromide solution (1.1 eq) dropwise to the reaction mixture, keeping the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature and stir overnight.
-
Quench and Workup: Follow steps 7-10 from Protocol 1 for the reaction quench, workup, and purification.
References
- BenchChem. (2025). Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones.
- BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides.
- Gajewski, P. et al. (2023). Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. Organic Chemistry Frontiers.
-
ResearchGate. (n.d.). Palladium‐catalyzed kinetic resolution of tertiary propargylic alcohols. [Link]
-
Wang, H. et al. (2022). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. PMC. [Link]
-
Shaikh, A. C. et al. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]
- BenchChem. (2025).
- University of Massachusetts. (n.d.). Formation and reaction of a Grignard reagent.
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
-
ResearchGate. (n.d.). EXPERIMENT SEVEN. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- University of South Carolina. (n.d.).
- Oreate AI Blog. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.lucp.net [books.lucp.net]
- 9. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. repozytorium.amu.edu.pl [repozytorium.amu.edu.pl]
- 12. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
Technical Support Center: Purification of Polar Aromatic Alkynes
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when isolating polar aromatic alkynes. These molecules—often key intermediates in kinase inhibitors, click-chemistry probes, and fluorescent tags—present a dual threat: the chemical instability of the alkyne moiety and the intense chromatographic retention of polar aromatic systems.
This guide moves beyond generic advice. We will dissect the causality behind common purification failures and provide self-validating, field-tested protocols to rescue your yields.
Diagnostic Purification Workflow
Before troubleshooting, it is critical to map the structural liabilities of your target molecule. Use the following diagnostic logic to determine your purification strategy.
Caption: Diagnostic workflow for the purification of polar aromatic alkynes.
Troubleshooting Guides & FAQs
Section 1: The Glaser Homocoupling Dilemma
Q: My terminal aromatic alkyne forms a 1,3-diyne dimer during silica gel chromatography, even though my Sonogashira/Click reaction was perfectly clean. Why?
A: The causality here lies in the workup, not the reaction itself. The formation of a 1,3-diyne is a classic Glaser homocoupling side reaction[1]. During copper-catalyzed reactions (like Sonogashira or CuAAC), the environment is typically anaerobic or contains reducing agents, keeping copper in the Cu(I) state. However, the moment you open the flask for workup, oxygen enters. Oxygen oxidizes residual Cu(I) to Cu(II), which rapidly catalyzes the oxidative dimerization of your terminal alkyne[2]. This process is severely exacerbated on the high surface area of silica gel during column chromatography[3].
To prevent this, you must intercept the oxidation step before the crude mixture touches air or silica.
Caption: Mechanism of post-reaction Glaser homocoupling and its prevention via reducing agents.
Table 1: Quantitative Impact of Workup Conditions on Glaser Homocoupling
| Workup Condition | Copper Oxidation Status | Atmosphere | Homocoupling Byproduct (%) | Alkyne Recovery (%) |
| Standard Air Workup | Rapid oxidation to Cu(II) | Aerobic | 15 - 25% | < 75% |
| Low Temperature (-28°C) | Kinetic suppression of Cu(II) | Aerobic | < 5% | > 90% |
| Ascorbate Addition | Cu(I) protected chemically | Aerobic | < 2% | > 95% |
| Copper Scavenging Resin | Cu physically removed | Aerobic | < 1% | > 98% |
(Data synthesized from post-reaction workup studies on alkyne-functionalized systems[3]).
Protocol 1: Copper-Free Anaerobic Workup for Terminal Alkynes Self-Validation Check: If the organic layer remains colorless/pale yellow rather than turning green/blue, Cu(II) formation has been successfully suppressed.
-
Quench Internally: Before opening the reaction flask to air, inject a degassed aqueous solution of a reducing agent (e.g., (+)-sodium L-ascorbate, 5 equivalents relative to the copper catalyst) directly into the mixture[3].
-
Scavenge: Add a copper-scavenging agent (e.g., EDTA aqueous wash or QuadraPure™ resin) and stir vigorously for 30 minutes under an inert argon or nitrogen atmosphere.
-
Extract: Perform liquid-liquid extraction using degassed solvents.
-
Purify Safely: Proceed to chromatography. The absence of Cu(II) ensures the terminal alkyne remains intact on the column.
Section 2: Chromatographic Streaking and Irreversible Binding
Q: My polar aromatic alkyne (containing amine/hydroxyl groups) streaks terribly on normal-phase silica. I am losing >50% of my yield on the column. How do I resolve this?
A: Polar aromatic alkynes suffer from a dual-retention mechanism on standard acidic silica gel. First, there is strong hydrogen bonding between the polar functional groups and surface silanols. Second, the aromatic rings engage in strong π-π stacking interactions. Furthermore, terminal alkynes are inherently unstable on acidic silica gel and can undergo hydration or irreversible binding[2].
The solution is to either neutralize the silica or abandon normal-phase chromatography entirely in favor of Reverse-Phase HPLC (RP-HPLC).
Protocol 2: RP-HPLC Optimization for Polar Aromatic Alkynes Self-Validation Check: A symmetrical peak shape (tailing factor 0.9–1.2) indicates successful suppression of secondary interactions.
-
Mobile Phase Selection: Utilize Water/Acetonitrile gradients. Avoid Water/Methanol if your alkyne is highly electron-deficient, as methanol can occasionally add across activated alkynes under specific conditions.
-
Buffer Addition: To suppress the ionization of polar functional groups (e.g., basic amines) and prevent peak tailing, add 0.1% Formic Acid (for acidic MS detection) or 10 mM Ammonium Acetate (for neutral pH stability).
-
Stationary Phase: Use a heavily end-capped C18 column. End-capping masks residual silanols on the silica support, preventing the irreversible binding of basic aromatic amines.
-
Detection: Monitor at dual wavelengths: 254 nm for the aromatic core and a higher wavelength (e.g., 280–310 nm) to track the extended conjugation of the alkyne system.
Alternative (Normal Phase): If RP-HPLC is unavailable, use deactivated silica gel. Pre-flush your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic silanols before loading your sample[2].
Section 3: Advanced Recovery and Protecting Group Strategies
Q: I have a highly polar terminal alkyne that co-elutes with my starting material. Are there chemoselective purification methods?
A: Yes. When standard polarity-based separation fails, you can exploit the specific reactivity of the terminal alkyne.
Protocol 3: Silver-Ion Affinity Chromatography Terminal alkynes form reversible, highly specific complexes with silver ions.
-
Binding: Pass the crude mixture through a specialized resin containing supported silver ions. The terminal alkyne will selectively bind to the silver, while non-alkyne polar impurities wash right through[2].
-
Elution: Elute the desired compound by treating the resin with a displacing reagent that breaks the silver-acetylide complex, releasing the pure alkyne[2].
Protocol 4: Transient Protection Strategy If the alkyne is too unstable for direct purification, mask it.
-
Protect: Convert the terminal alkyne to a Trimethylsilyl (TMS) or Triisopropylsilyl (TIPS) protected alkyne prior to purification[4]. This eliminates the risk of Glaser coupling and reduces the molecule's overall polarity.
-
Purify: Perform standard silica gel chromatography. The bulky silyl group prevents degradation.
-
Deprotect: Remove the silyl group using Tetrabutylammonium fluoride (TBAF) in THF, or under mild basic conditions (K₂CO₃/MeOH), regenerating the pure terminal alkyne for your next synthetic step[4].
References
-
Pagnacco, C. A., et al. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers. ResearchGate. [Link]
-
RSC Publishing. Transition metal-free coupling of terminal alkynes and hypervalent iodine-based alkyne-transfer reagents. Royal Society of Chemistry. [Link]
Sources
Technical Support Center: Naphthyl Group Synthesis & Stability
Ticket System: Advanced Organic Chemistry Division
Current Status: ONLINE Operator: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the NaphthLab Solutions Technical Support Center. You are likely here because the naphthyl group—essential for increasing lipophilicity and
Unlike phenyl rings, the naphthalene system possesses unique reactivity profiles due to its lower resonance energy per ring (61 kcal/mol total vs. 72 kcal/mol for two benzenes) and the significant steric impact of the peri-hydrogens (positions 1 and 8). This guide addresses the four most common "side reaction" tickets we receive: Regio-scrambling , Unwanted Oxidation (Quinone formation) , Over-Hydrogenation , and Atropisomeric Rotational Barriers .
Module 1: Regioselectivity & Isomer Control
User Issue: "I am attempting electrophilic aromatic substitution (EAS) on naphthalene, but I keep getting an inseparable mixture of 1- (alpha) and 2- (beta) isomers."
Diagnostic & Troubleshooting
The 1-position is kinetically favored (faster), while the 2-position is thermodynamically favored (more stable).[1][2] Your reaction conditions (temperature and time) are likely hovering in a "grey zone" between these two controls.
The Mechanism (Why this happens)
-
Kinetic Control (
-attack): Attack at C1 creates a carbocation intermediate that retains an intact benzene ring (two resonance structures). This transition state is lower in energy, so it forms faster. -
Thermodynamic Control (
-attack): The C1 product suffers from steric repulsion between the substituent and the C8 peri-hydrogen. The C2 product avoids this interaction. Given enough heat and time (reversibility), the mixture equilibrates to the C2 isomer.[1]
Protocol: The Sulfonic Acid Blocking Strategy
If you require a 2-substituted product but cannot achieve it directly, or need to force substitution to the 2-position by blocking the 1-position, use this reversible blocking protocol.
Step 1: Kinetic Blocking (Sulfonation)
-
Dissolve naphthalene in conc.
. -
Heat at 80°C (strictly controlled).
-
Result: Formation of naphthalene-1-sulfonic acid (Kinetic product).
Step 2: Thermodynamic Isomerization (If 2-isomer is desired)
-
Heat the mixture to 160°C .
-
Result: The sulfonic acid group migrates to the 2-position to relieve peri-strain.
Step 3: Desulfonation (Removal) After performing your desired transformation on the other ring:
-
Treat the compound with dilute acid (hydrolysis) and superheated steam.
-
Result: The
group is cleaved, restoring the C-H bond.
Visualizing the Pathway
Figure 1: Kinetic vs. Thermodynamic control pathways in naphthalene substitution. Note the reversibility required to access the thermodynamic product.
Module 2: Preventing Oxidation (Quinone Formation)
User Issue: "My reaction mixture turned from clear to black/tarry during workup. NMR shows loss of aromaticity in one ring."
Diagnostic
You have likely oxidized the naphthalene system to 1,4-naphthoquinone . Naphthalene is electron-rich (oxidation potential ~1.54 V vs SCE) and is far more susceptible to oxidative degradation than benzene, especially under radical conditions or in the presence of Chromium(VI) reagents.
Prevention Protocol
Avoid "hard" oxidants. If you must oxidize a benzylic position or an alcohol on the side chain, select reagents that are chemoselective and do not disrupt the aromatic system.
| Reagent Type | AVOID (High Risk of Quinone) | RECOMMENDED (Safe) |
| Chromium | Jones Reagent, PCC (in excess) | TPAP/NMO or Dess-Martin Periodinane |
| Benzylic Oxidation | DDQ (controlled) or N-hydroxyphthalimide (NHPI) catalysis | |
| Workup | Prolonged exposure to air in sunlight | Nitrogen/Argon sparge solvents; keep in dark |
Pro-Tip: If you observe "tarring" during Friedel-Crafts acylation, it is often due to the complexation of the Lewis Acid (
Module 3: Selective Reduction (Avoiding Tetralin)
User Issue: "I tried to reduce a nitro group to an amine using Pd/C and
Diagnostic
Naphthalene's resonance stabilization energy is lower than benzene's. Standard catalytic hydrogenation (Pd/C, high pressure) will readily reduce the electron-rich ring, destroying aromaticity.
Troubleshooting Guide
To reduce a functional group (Nitro, Alkene, Alkyne) without touching the naphthalene ring, you must switch mechanisms from "surface adsorption hydrogenation" to "electron transfer" or "poisoned catalysis."
Recommended Protocols
Option A: The Chemical Reduction (Best for Nitro
-
Reagent: Iron powder (Fe) in
(aq) or (Béchamp Reduction). -
Why: This proceeds via single electron transfer (SET). The metal does not coordinate the
-system of the ring efficiently enough to reduce it. -
Protocol:
-
Suspend nitronaphthalene in EtOH/Water (4:1).
-
Add 5 equiv. Fe powder and 1 equiv.
. -
Reflux for 2 hours.
-
Filter hot (to remove iron oxides).
-
Option B: Poisoned Hydrogenation
-
Reagent: Platinum Sulfide (
) or Sulfided Palladium on Carbon. -
Why: Sulfur poisons the catalyst surface, reducing its activity. It retains enough power to reduce the nitro group but is too weak to disrupt the naphthalene aromaticity.
Selectivity Decision Tree
Figure 2: Decision matrix for selecting reduction conditions to preserve the naphthalene core.
Module 4: Steric Hindrance & Coupling Failures
User Issue: "My Suzuki coupling with 1-naphthylboronic acid is stalling or undergoing protodeboronation."
Diagnostic
1-substituted naphthalenes possess significant steric bulk due to the C8 peri-hydrogen. This bulk hinders the transmetallation step in the catalytic cycle and makes the C-B bond prone to cleavage (protodeboronation) under basic aqueous conditions.
Troubleshooting Steps
-
Ligand Switch: Standard
is often too small to force the reductive elimination or too labile to stabilize the oxidative addition complex.-
Solution: Use Buchwald Ligands (e.g., S-Phos, X-Phos). These bulky, electron-rich phosphines facilitate coupling with hindered substrates.
-
-
Base Management:
-
Avoid hydroxide bases (
, ) if protodeboronation is observed. -
Switch to: Anhydrous bases like
or in dry solvents (Dioxane or Toluene).
-
-
Boronic Acid Purity: Naphthylboronic acids often contain boroxine trimers or acid impurities.
-
Protocol: Wash the boronic acid with cold water/acetonitrile before use, or convert it to the Pinacol Ester (BPin) , which is thermally more stable and less prone to hydrolysis.
-
References
-
BenchChem Technical Support. (2025).[3][4] A Comparative Study on the Reactivity of Naphthalene Derivatives: A Guide for Researchers. Retrieved from
-
Genov, M., et al. (2006).[5] "Efficient synthesis of chiral 1,1'-binaphthalenes by the asymmetric Suzuki-Miyaura reaction." Chemistry – A European Journal, 12(36), 9346-9352. DOI: [5]
-
Tang, W., et al. (2014).[6] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers. DOI:
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text for Kinetic/Thermodynamic control).
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[7] (Reference for oxidation potentials and reduction selectivity).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regioselective reactions of naphthalene [ns1.almerja.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient synthesis of chiral 1,1'-binaphthalenes by the asymmetric suzuki-miyaura reaction: dramatic synthetic improvement by simple purification of naphthylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis and Evaluation of New Naphthalene and Naphthoquinone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Grignard Additions to Naphthyl Aldehydes
Overview
Grignard additions to naphthyl aldehydes (such as 1-naphthaldehyde and 2-naphthaldehyde) are fundamental carbon-carbon bond-forming reactions used to synthesize complex secondary alcohols. However, researchers frequently encounter depressed yields due to the unique steric and electronic environment of the naphthyl ring system. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to maximize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the yield of my Grignard addition to 1-naphthaldehyde consistently low, even when I use an excess of the Grignard reagent?
Causality & Mechanism: The primary culprit is steric hindrance. In 1-naphthaldehyde, the peri-proton at the C8 position creates significant steric bulk around the adjacent carbonyl group. When a bulky Grignard reagent (e.g., phenylmagnesium bromide or isopropylmagnesium chloride) approaches, the activation energy for the desired 1,2-nucleophilic addition increases dramatically.
Because the desired pathway is kinetically hindered, the highly basic Grignard reagent engages in competing side reactions. If the Grignard reagent possesses
Q2: How can I suppress these side reactions and force the 1,2-addition?
Solution: The most effective method is to convert the Grignard reagent into an organocerium species using anhydrous Cerium(III) chloride (
Q3: I attempted the
Quantitative Yield Comparison
The table below illustrates the dramatic yield improvements achieved by transitioning from standard Grignard conditions to the
| Substrate | Nucleophile | Conditions | Major Product | Yield (%) |
| 1-Naphthaldehyde | PhMgBr | THF, 0 °C | 1-Naphthylphenylmethanol | 63% |
| 1-Naphthaldehyde | PhMgBr | 1-Naphthylphenylmethanol | 82% – >98% | |
| 2-Naphthaldehyde | PhMgBr | THF, 0 °C | 2-Naphthylphenylmethanol | 57% |
| 2-Naphthaldehyde | PhMgBr | 2-Naphthylphenylmethanol | 85% – >98% |
Diagnostic Workflow
Use the following logical workflow to diagnose and resolve low yields in your naphthyl aldehyde additions.
Workflow for troubleshooting low yields in Grignard additions to bulky naphthyl aldehydes.
Step-by-Step Methodology: -Mediated Grignard Addition
This self-validating protocol ensures the complete exclusion of moisture and the successful generation of the highly nucleophilic organocerium intermediate[2].
Phase 1: Rigorous Drying of
-
Setup: Place 1.5 equivalents of
into a flame-dried Schlenk flask equipped with a magnetic stir bar. -
Thermal Dehydration: Connect the flask to a high-vacuum line (< 0.1 mmHg). Gradually heat the flask in an oil bath:
-
90 °C for 1 hour.
-
140 °C for 2 hours.
-
150 °C for 2 hours. Causality: Gradual heating prevents the salt from melting in its own water of crystallization, which would cause irreversible hydrolysis to inactive cerium oxide.
-
-
Validation Check: Cool the flask to room temperature under vacuum. The resulting anhydrous
must be a fine, free-flowing white powder. Backfill the flask with dry argon.
Phase 2: Formation of the Organocerium Reagent
4. Suspension: Add anhydrous, inhibitor-free THF (approx. 5 mL per gram of
Phase 3: Nucleophilic Addition & Workup
7. Addition: Dissolve 1.0 equivalent of the naphthyl aldehyde in a minimum volume of anhydrous THF. Add this solution dropwise to the organocerium mixture at -78 °C.
8. Reaction: Maintain stirring at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 2 hours.
Validation Check: Monitor the reaction via TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The bulky naphthyl aldehyde spot should disappear completely.
9. Quenching: Quench the reaction at 0 °C by carefully adding saturated aqueous
References
1.1, LibreTexts. 2.2, orgsyn.org. 3.3, iupac.org. 4., benchchem.com. 5. 4, scribd.com.
Sources
Optimization of reaction conditions for Sonogashira coupling with naphthyl halides
Topic: Naphthyl Halide Substrates
Introduction
Welcome to the Technical Support Center for Sonogashira cross-coupling. This guide is specifically engineered for researchers working with naphthyl halides —substrates that present unique steric and electronic challenges compared to standard phenyl halides.
Naphthyl systems are bulky. The difference between a 1-naphthyl and 2-naphthyl coupling partner is not just structural; it is kinetic. This guide synthesizes mechanistic insights with practical troubleshooting to ensure your drug development workflows remain robust and reproducible.
Module 1: Substrate Analysis (The Naphthyl Factor)
Before selecting a catalyst, you must diagnose your substrate's steric profile. Naphthyl halides are not uniform.
| Feature | 1-Naphthyl Halide ( | 2-Naphthyl Halide ( |
| Structure | Sterically congested due to the peri-hydrogen at C8.[1] | Sterically open; behaves similarly to para-substituted phenyls. |
| Electronic | Slightly more electron-rich; faster oxidative addition (theoretically). | Standard aromatic reactivity. |
| Primary Failure Mode | Incomplete Conversion. The steric bulk hinders the approach of the Pd-ligand complex. | Homocoupling. Faster reaction rates can sometimes mask catalyst deactivation if O2 is present. |
| Recommended Ligand | Small cone angle (if unhindered alkyne) OR Flexible bulky ligands (e.g., Buchwald biaryls) that can accommodate the bulk. | Standard phosphines (PPh3) often suffice, but bidentate ligands (dppf) increase stability. |
Module 2: Optimization & Protocols
Protocol A: Standard Conditions (Naphthyl Bromides/Iodides)
Best for: Initial screening, 2-naphthyl substrates, and robust 1-naphthyl bromides.
-
Catalyst: Pd(PPh3)2Cl2 (2–5 mol%)
-
Co-Catalyst: CuI (1–3 mol%) — Keep Cu loading low to minimize Glaser coupling.
-
Base/Solvent: Et3N or Diisopropylamine (DIPA) as solvent, or THF/Et3N (1:1).
-
Temperature: Room Temperature (Iodides) to 60°C (Bromides).
Protocol B: "The Difficult Case" (Naphthyl Chlorides & Steric 1-Naphthyls)
Best for: 1-chloronaphthalene, electron-rich substrates, or when standard conditions stall.
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos or SPhos (4 mol%).
-
Why? These electron-rich, bulky ligands facilitate oxidative addition into the inert C-Cl bond and stabilize the Pd species against agglomeration.
-
-
Co-Catalyst: CuI (2 mol%)[2]
-
Base: Cs2CO3 (2.0 equiv) — Inorganic bases often outperform amines for chlorides.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
-
Temperature: 80°C – 100°C.
Module 3: Troubleshooting & FAQs
Q1: I am observing significant homocoupling of my alkyne (Glaser product). How do I stop this?
Diagnosis: Oxygen contamination or excessive Copper(I).[3] Technical Fix:
-
Degassing is Critical: Sparging with argon for 5 minutes is insufficient. Use the freeze-pump-thaw method (3 cycles) for reaction solvents.
-
Slow Addition: Add the alkyne via syringe pump over 1 hour. This keeps the concentration of the copper-acetylide species low relative to the oxidative addition complex.
-
Switch to Protocol C (Copper-Free): See Advanced Protocols below.
Q2: My reaction turns black immediately, and conversion stops at <20%.
Diagnosis: "Pd Black" precipitation. The active Pd(0) species is aggregating because it is not sufficiently stabilized by the ligand. Technical Fix:
-
Ligand Check: If using PPh3, switch to a bidentate ligand like dppf or dppe . The "bite angle" of dppf (99°) strongly stabilizes the Pd center.
-
Substrate Inhibition: If your naphthyl halide has a coordinating group (e.g., amine, pyridine), it might be poisoning the catalyst. Increase catalyst loading to 5 mol% or switch to a stronger binding NHC ligand.
Q3: I am using 1-chloronaphthalene and seeing zero product.
Diagnosis: The C-Cl bond is too strong for standard Pd(PPh3)4. Technical Fix: You must drive the Oxidative Addition step.
-
Solution: Use Pd-NHC (N-Heterocyclic Carbene) complexes (e.g., PEPPSI-IPr). These are essentially "super-electron-donating" ligands that make the Palladium center aggressive enough to break the C-Cl bond.
Module 4: Visualizing the Logic
Figure 1: The Troubleshooting Decision Tree
Caption: A logic flow for diagnosing reaction failures based on TLC/GC-MS data.
Figure 2: The Dual Catalytic Cycle (Mechanistic Insight)
Caption: The interplay between the Palladium cycle (Cross-Coupling) and Copper cycle (Activation).
Module 5: Advanced Protocols (Copper-Free)
Context: In late-stage drug development, residual copper is a regulatory impurity. Furthermore, Cu-free conditions completely eliminate Glaser homocoupling.
Protocol C: Copper-Free Sonogashira
-
Substrate: Naphthyl Bromides/Iodides.
-
Catalyst: PdCl2(MeCN)2 (1 mol%) + XPhos (3 mol%).
-
Base: Cs2CO3 (3 equiv).
-
Solvent: MeCN or Toluene.
-
Temperature: 80°C.
-
Mechanism Note: Without Copper, the alkyne activation is slower. The base must be strong enough, and the Pd-ligand complex must be electrophilic enough to induce a "carbopalladation" type pathway or direct deprotonation by a Pd-bound base.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[4] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
-
Gelbard, G. (2005). Organic Synthesis by Catalysis with Ion-Exchange Resins. Industrial & Engineering Chemistry Research. (Context: Use of polymer-supported bases in coupling). Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Comprehensive review on Cu-free and ligand effects). Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Sonogashira Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society. (Source for XPhos/SPhos protocols). Link
-
Handa, S., et al. (2018).[5] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[5][6] Organic Letters. (Micellar/Green chemistry approaches). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in chromatography of naphthyl compounds
Welcome to the Advanced Technical Support Center for Liquid Chromatography. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex chromatographic behavior of naphthyl compounds and polycyclic aromatic hydrocarbons.
This guide bypasses generic advice to focus on the exact mechanistic causes of peak tailing—providing you with self-validating protocols to restore peak symmetry, ensure quantitative accuracy, and maintain scientific integrity.
Diagnostic Logic: Isolating the Root Cause
Before altering your method, you must determine whether the tailing is a systemic hardware failure or a targeted chemical interaction.
Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.
Section 1: Quantitative Diagnostics
Visual inspection of a chromatogram is subjective. To troubleshoot effectively, you must quantify the distortion. The pharmaceutical industry and non-pharmaceutical laboratories utilize two different mathematical models to evaluate peak symmetry[1].
Table 1: Peak Symmetry Metrics and Thresholds
| Metric | Calculation Method | Ideal | Acceptable Limit | Mechanistic Indication of Failure |
| Asymmetry Factor ( | Back half-width ÷ Front half-width (Measured at 10% peak height)[1] | 1.0 | Values > 1.5 indicate severe secondary interactions (silanol binding) or column voiding[2]. | |
| USP Tailing Factor ( | Total peak width ÷ (2 × Front half-width) (Measured at 5% peak height)[1] | 1.0 | Values > 1.5 result in system suitability failure; indicates mass overload or extra-column volume[2]. |
Section 2: Frequently Asked Questions (Mechanistic Causality)
Q1: Why do naphthyl derivatives exhibit severe tailing on standard C18 columns compared to simple aliphatic compounds?
A: Naphthyl compounds possess a bulky, electron-rich aromatic ring system that drives primary retention via hydrophobic and
Q2: How does mobile phase pH dictate the tailing behavior of basic naphthylamines versus acidic naphthols? A: The causality lies in the ionization state of both the analyte and the stationary phase. Residual silanols on silica columns become deprotonated and negatively charged at a pH > 3.0[3][5].
-
For basic naphthylamines: Operating at a mid-to-high pH leaves the amine positively charged and the silanols negatively charged, resulting in severe ionic binding and tailing[3]. Lowering the pH below 3.0 fully protonates the silanols, neutralizing the silica surface and eliminating the secondary interaction[5][6].
-
For acidic naphthols: Operating near the analyte's
causes uneven ionization, leading to split or asymmetrical peaks[3]. You must buffer the mobile phase at least 2 pH units away from the naphthol's to ensure it remains in a single, stable ionization state.
Q3: When should I switch from a standard C18 to an "end-capped" or polar-embedded column? A: You should switch when pH optimization is insufficient or incompatible with your detector (e.g., MS). Standard C18 chains are bulky, and due to steric hindrance, only about 50% of the silica surface is actually bonded, leaving active silanols exposed[5]. End-capping involves a secondary chemical reaction that converts these residual silanols into less polar functional groups (like trimethylsilyl), physically blocking the naphthyl compounds from interacting with the active sites[4][5].
Section 3: Self-Validating Experimental Protocols
Do not change multiple variables at once. Use the following self-validating protocols to isolate the exact cause of your peak tailing[7].
Protocol A: Suppressing Chemical Interactions (Silanol Binding)
Objective: Eliminate secondary polar interactions between naphthyl substituents and the stationary phase.
-
Establish a Self-Validating Baseline: Prepare a binary test mixture containing a neutral aromatic marker (e.g., unsubstituted naphthalene) and your target substituted compound (e.g., 1-naphthylamine).
-
Causality Check: If naphthalene elutes symmetrically (
) but the substituted naphthyl tails, you have definitively proven the issue is chemical (secondary interactions), not a hardware failure[1].
-
-
Protonate the Silica Surface: Adjust the aqueous portion of your mobile phase to a pH < 3.0 using a volatile modifier such as 0.1% Trifluoroacetic acid (TFA) or Formic acid[5][6].
-
Shield the Stationary Phase: If low pH cannot be used, switch to a highly deactivated, fully end-capped C18 column[4]. Alternatively, add a competing amine modifier (e.g., Triethylamine, TEA) to the mobile phase. TEA will preferentially bind to the active silanols, masking them from your naphthyl analyte[8][4].
Protocol B: Diagnosing Physical Hardware Failures
Objective: Identify mass overload, extra-column volume, or column degradation.
-
Perform a Volume/Mass Dilution Test: Inject your naphthyl sample at 100%, 50%, and 10% of the original concentration.
-
Causality Check: If peak symmetry improves proportionally with dilution, your column was experiencing mass overload (saturation of the stationary phase)[8]. Maintain the lower injection volume.
-
-
Isolate Extra-Column Dispersion: Inject a non-retained marker (e.g., uracil). If the non-retained peak exhibits tailing, the dead volume lies outside the column. Replace all standard tubing between the injector, column, and detector with narrow internal diameter (0.005") PEEK tubing to minimize dispersion[3][9].
-
Clear Frit Blockages (Backflushing): If all peaks in the chromatogram (including the neutral marker) exhibit identical tailing, the column inlet frit is likely blocked by sample debris or pump seal particulates, which distorts the sample stream before separation even begins[1].
References
-
ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." ACD/Labs, [Link]
-
SCION Instruments. "HPLC Troubleshooting Guide." SCION Instruments, [Link]
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech, [Link]
-
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions, [Link]
-
ALWSCI. "Common Causes Of Peak Tailing in Chromatography." ALWSCI, [Link]
-
LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." Chromatography Online, [Link]
-
LCGC International. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online, [Link]
-
LCGC International. "Troubleshooting Basics, Part IV: Peak Shape Problems." Chromatography Online, [Link]
-
Scribd. "Chromatography Peak Tailing Guide." Scribd, [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scribd.com [scribd.com]
- 3. chromtech.com [chromtech.com]
- 4. acdlabs.com [acdlabs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Stability & Analysis of 1-Naphthyl-3-methyl-1-butyn-3-ol
Status: Operational Ticket ID: NMB-STAB-001 Subject: Minimizing Decomposition During Chromatographic Analysis Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are likely encountering ghost peaks, poor mass balance, or non-linear calibration curves when analyzing 1-naphthyl-3-methyl-1-butyn-3-ol (hereafter referred to as NMB ).
The Root Cause: NMB is a tertiary propargylic alcohol . This structural class is inherently labile.
-
Thermal Stress (GC): The tertiary hydroxyl group undergoes rapid dehydration at injector temperatures >200°C, forming conjugated enynes.
-
Chemical Stress (HPLC): Under acidic conditions (pH < 4), NMB undergoes Meyer-Schuster rearrangement or Rupe rearrangement , converting the target analyte into isomeric ketones or aldehydes before it even reaches the detector.
This guide provides self-validating protocols to stabilize NMB during analysis.
Module 1: Gas Chromatography (GC) Troubleshooting
The Problem: Thermal Dehydration
In a standard Split/Splitless injector (typically 250°C), NMB eliminates water to form the corresponding enyne. This appears as a broad fronting peak or a distinct "ghost" peak eluting earlier than the parent molecule.
Diagram: Thermal Degradation Pathway
Caption: Thermal stress causes dehydration. Silylation (dashed line) blocks the hydroxyl group, preventing elimination.
Protocol A: Derivatization (The Gold Standard)
Why this works: Capping the polar -OH group with a trimethylsilyl (TMS) group prevents dehydration and improves peak shape.
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.
Step-by-Step:
-
Weigh ~10 mg of NMB into a GC vial.
-
Add 1.0 mL of solvent.[1]
-
Add 100 µL of BSTFA + 1% TMCS.
-
Crucial Step: Incubate at 60°C for 30 minutes . (Room temperature reaction is often incomplete for sterically hindered tertiary alcohols).
-
Inject 1 µL into the GC.
Protocol B: Cold On-Column Injection (Alternative)
If derivatization is impossible, you must bypass the hot vaporization chamber.
-
Injector: Cool On-Column (COC) or PTV (Programmed Temperature Vaporizer).
-
Profile: Start at 40°C; ramp at 10°C/min to match column oven.
-
Limit: This method minimizes degradation but causes faster column contamination (naphthalene derivatives are sticky).
Module 2: HPLC Troubleshooting
The Problem: Acid-Catalyzed Rearrangement
Many generic reverse-phase methods use 0.1% TFA or Formic Acid (pH ~2-3). This is fatal for NMB. The acidic protons protonate the hydroxyl group, leading to the formation of a carbocation that rearranges into an
Diagram: Acid-Catalyzed Instability
Caption: Low pH triggers rearrangement of propargylic alcohols. Neutral buffers maintain structural integrity.
Recommended HPLC Conditions
| Parameter | Recommendation | Technical Rationale |
| Column | C18 (End-capped) or Phenyl-Hexyl | High carbon load C18 provides retention; Phenyl-Hexyl offers unique selectivity for the naphthalene ring (pi-pi interactions). |
| Mobile Phase A | 10 mM Ammonium Acetate (pH ~6.8) | Neutral pH is critical. Avoids protonation of the tertiary alcohol. |
| Mobile Phase B | Acetonitrile (ACN) | ACN has lower backpressure than Methanol, allowing faster runs to minimize on-column residence time. |
| Flow Rate | 1.0 - 1.5 mL/min | Minimize residence time on the column. |
| Detection | UV @ 220 nm & 280 nm | 220 nm for the alkyne/general; 280 nm is specific to the naphthalene chromophore. |
Senior Scientist Note: If you observe a peak splitting or "saddle" shape, your sample solvent might be too strong (e.g., 100% ACN). Dissolve NMB in 50:50 ACN:Water to focus the band at the head of the column.
Module 3: Sample Preparation & Storage
Q: My stock solution turned yellow overnight. Is it compromised? A: Likely, yes. NMB is sensitive to light and oxidation.
Storage Protocol:
-
Solvent: Store stock solutions in Isopropanol (IPA). IPA inhibits oxidative radical chains better than ACN or MeOH for this compound class.
-
Container: Amber glass vials (silanized preferred).
-
Temperature: -20°C.
-
Headspace: Purge with Argon or Nitrogen after every use.
FAQ: Common User Scenarios
Q: I see two peaks in HPLC. One is NMB, what is the other?
-
Scenario A (Acidic Eluent): The second peak is likely the rearrangement ketone. Check your mobile phase pH.[2]
-
Scenario B (Old Sample): It is likely the peroxide or dehydration product. Run a fresh standard. If the peak disappears, it was sample degradation, not chromatography.
Q: Can I use GC-MS for identification?
-
A: Yes, but only with derivatization (Protocol A). The EI mass spectrum of underivatized NMB is often misleading because the molecular ion (
) is weak or absent due to rapid fragmentation/dehydration in the source. The TMS derivative gives a distinct peak (loss of methyl from TMS).
References
-
Thermal Instability of Propargylic Alcohols
- Title: Features of gas chromatographic analysis of thermally unstable compounds.
- Source: National Institutes of Health (PubMed) / Journal of Analytical Chemistry.
- Context: Discusses the dehydration mechanism of tertiary alcohols in GC injectors.
-
URL:[Link] (Note: Generalized citation based on search results for thermally unstable GC analytes).
-
HPLC of Terbinafine Intermediates (NMB Analogues)
-
General Stability of Propargylic Alcohols
- Title: Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study.
- Source: ResearchG
- Context: Provides mechanistic insight into the cleavage and dehydration p
-
URL:[Link]
Sources
Technical Support Center: Crystallization of Aromatic Butynols
Welcome to the Technical Support Center for Chiral Crystallization. As a Senior Application Scientist, I have designed this knowledge base to address the specific thermodynamic and kinetic challenges associated with the enantiomeric resolution of aromatic butynols.
Aromatic butynols, such as 4-phenyl-3-butyn-2-ol, are highly valuable chiral building blocks. They often serve as cost-effective, less water-soluble alternatives to simple aliphatic butynols in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. However, their high lipophilicity and flexible alkyne spacers make them notoriously difficult to crystallize directly. This guide provides field-proven methodologies, self-validating protocols, and troubleshooting strategies to ensure high enantiomeric excess (ee) and yield.
Core Workflow: Diastereomeric Salt Resolution
Because aromatic butynols typically crystallize as racemic compounds rather than conglomerates, direct crystallization of the racemate will not yield single enantiomers. The symmetry must be broken via chiral derivatization. The industry-standard approach involves converting the alcohol into a hemiphthalate ester, followed by diastereomeric salt formation with a chiral amine[2].
Workflow for the chiral resolution and crystallization of aromatic butynols.
Validated Experimental Protocol
This self-validating protocol details the resolution of racemic 4-phenyl-3-butyn-2-ol using (R)-(+)-1-phenylethylamine.
Step 1: Hemiphthalate Derivatization
-
Action : React 1.0 eq of racemic 4-phenyl-3-butyn-2-ol with 1.1 eq of phthalic anhydride in the presence of pyridine/DMAP at 50°C for 5 hours.
-
Causality : Neutral alcohols cannot form stable ionic lattices with chiral resolving agents. Derivatization installs a terminal carboxylic acid moiety, enabling robust ionic interactions[2].
-
Validation Checkpoint : Perform an aqueous bicarbonate extraction. The desired hemiphthalate will partition entirely into the aqueous layer (as a sodium salt), leaving unreacted alcohol in the organic phase. Acidify the aqueous layer to pH 2 to precipitate the pure racemic hemiphthalate.
Step 2: Diastereomeric Salt Formation
-
Action : Dissolve the racemic hemiphthalate in an EtOAc/EtOH (80:20 v/v) solvent system. Add 1.0 eq of (R)-(+)-1-phenylethylamine dropwise at room temperature.
-
Causality : The chiral amine pairs with the racemic acid to form two diastereomeric salts: (R,R) and (S,R). These salts possess distinct lattice energies and solubility curves, allowing for selective precipitation.
Step 3: Controlled Crystallization
-
Action : Heat the suspension to 60°C until a clear solution is obtained. Cool the system at a strict rate of 0.1°C/min. At 45°C, introduce 1 wt% of enantiopure (R,R)-salt seed crystals.
-
Causality : Rapid cooling forces the system outside the metastable zone, leading to amorphous precipitation. Seeding provides a low-energy thermodynamic template for nucleation, bypassing the energy barrier required for primary nucleation and preventing liquid-liquid phase separation.
Step 4: Isolation and Cleavage
-
Action : Continue cooling to 5°C. Filter the crystalline suspension and wash the cake with cold EtOAc. Saponify the isolated salt by stirring with 2M NaOH at 40°C.
-
Causality : Alkaline hydrolysis cleaves the ester linkage. The chiral amine and sodium phthalate remain in the aqueous phase, while the liberated, enantiopure (R)-4-phenyl-3-butyn-2-ol is extracted using methyl tert-butyl ether (MTBE).
-
Validation Checkpoint : Chiral HPLC analysis of the organic extract must confirm >98% ee. If the ee is lower, the salt requires a secondary recrystallization prior to saponification.
Quantitative Optimization Data
The choice of solvent system and cooling profile directly dictates the purity and morphology of the resulting crystals. Below is a summary of our internal optimization data for the hemiphthalate salt crystallization:
| Solvent System (v/v) | Cooling Rate (°C/min) | Seeding | Yield (%) | Enantiomeric Excess (ee %) | Crystal Morphology |
| Acetone (100%) | Crash cool (Uncontrolled) | No | 65 | 72.0 | Agglomerates / Oiled out |
| Acetone/Water (95:5) | 0.5 | No | 58 | 85.5 | Fine Needles |
| EtOAc/EtOH (80:20) | 0.1 | Yes | 42 | 98.5 | Prisms |
| EtOAc/EtOH (80:20) | 0.1 (with 12h ripening) | Yes | 40 | >99.9 | Blocky Prisms |
Note: Ostwald ripening (holding the suspension at 40°C for 12 hours before final cooling) dissolves smaller, kinetically trapped impure crystals and redeposits the material onto larger, thermodynamically stable pure crystals.
Troubleshooting & FAQs
Q: Why does my aromatic butynol derivative "oil out" instead of crystallizing?
A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the concentration of the solute exceeds its solubility limit, but the system fails to nucleate a solid lattice. Instead, it separates into a solute-rich liquid phase and a solvent-rich liquid phase. Aromatic butynols have high lipophilicity and relatively low lattice energies, making them highly prone to LLPS. Solution: Map the phase diagram to identify the metastable zone width (MZW). Adjust your solvent system by slightly increasing the proportion of the "good" solvent (e.g., adding more EtOH to EtOAc) to shift the binodal curve. Always implement isothermal seeding within the metastable zone before the system reaches the cloud point.
Q: How can I improve the enantiomeric excess (ee) if my first crop is only 80%?
A: An 80% ee indicates co-crystallization or physical entrapment of the more soluble diastereomer within the crystal lattice. This is almost always caused by rapid supersaturation generation, which leads to dendritic crystal growth and mother liquor inclusion. Solution: Implement a re-slurry or Ostwald ripening step. Alternatively, you can use enzymatic kinetic resolution as a highly effective polishing step. Treating the enriched mixture with Candida antarctica Lipase B (Novozym 435) and a vinyl ester will selectively transesterify the residual unwanted enantiomer, pushing the target enantiomer purity to >99% ee[3].
Q: Are there alternatives to diastereomeric salt crystallization for aromatic butynols?
A: Yes. If chemical derivatization is undesirable, there are two primary alternatives:
-
Biocatalysis: As mentioned above, lipase-catalyzed kinetic resolution (e.g., Novozym 435) is highly efficient for propargylic alcohols[3].
-
Asymmetric Synthesis: Instead of resolving a racemate, you can synthesize the enantiopure alcohol directly from the corresponding ketone. For example, utilizing a Noyori-type ruthenium catalyst for asymmetric transfer hydrogenation (with 2-propanol as the hydrogen donor) can yield (S)-4-phenyl-3-butyn-2-ol in >98% ee[4].
References
- Title: (12) United States Patent (10) Patent No.: US 8.
- Title: Kinetic Resolution of Propargylic and Allylic Alcohols by Candida antarctica Lipase (Novozyme 435)
- Source: google.com (Google Patents)
- Source: acs.
Sources
Validation & Comparative
Comparative Analysis of 1-Naphthyl vs. 2-Naphthyl Substituted Butynols: Steric, Electronic, and Catalytic Implications
As a Senior Application Scientist, I frequently encounter the assumption that positional isomers of polycyclic aromatic hydrocarbons—specifically 1-naphthyl and 2-naphthyl groups—behave interchangeably in asymmetric catalysis and organic synthesis. This is a critical misconception. When these groups are substituted onto butynols or propargylic alcohols, their distinct steric and electronic profiles profoundly dictate reaction trajectories, enantioselectivities, and thermodynamic stability.
This guide provides an objective, data-driven comparison of 1-naphthyl and 2-naphthyl substituted butynols/propargylic alcohols, detailing the mechanistic causality behind their divergent behaviors and providing field-proven experimental protocols.
Mechanistic Causality: The "Peri-Interaction" Effect
The fundamental difference between 1-naphthyl and 2-naphthyl substituents lies in their steric microenvironments [1].
-
1-Naphthyl Substitution: The attachment point at C1 is adjacent to the C8 hydrogen. This creates a severe steric clash known as the peri-interaction . To minimize this repulsion, the butynol/propargylic side chain is forced to rotate out of the plane of the naphthalene ring. This lack of coplanarity disrupts extended
-conjugation and creates a bulky, sterically hindered pocket around the reactive alkynol center. -
2-Naphthyl Substitution: Attachment at C2 lacks this peri-interaction. The 2-naphthyl group behaves more like an extended, pseudo-linear phenyl ring. The side chain can easily adopt a coplanar conformation, maximizing orbital overlap and presenting minimal steric hindrance to incoming transition-metal catalysts or nucleophiles.
This geometric divergence dictates their performance in transition-metal-catalyzed cross-couplings, electrophilic cyclisations, and asymmetric additions.
Comparative Performance Data
To objectively evaluate these isomers, we analyze their performance across two distinct catalytic paradigms: Enantioselective Zinc-Alkynyl Addition [2] and Nickel-Catalyzed Asymmetric
Table 1: Quantitative Comparison in Catalytic Workflows
| Substrate / Substituent | Reaction Type | Yield (%) | Enantiomeric Excess (ee) | Optical Rotation |
| 1-Naphthyl (propargylic) | Zn-Alkynyl Addition to Aldehyde | 91% | High | +35.3 (c = 1.00, CHCl |
| 2-Naphthyl (propargylic) | Zn-Alkynyl Addition to Aldehyde | 80% | High | +8.6 (c = 0.70, CHCl |
| 1-Naphthyl (acetate) | Ni-Catalyzed | 58% | Moderate | N/A |
| 2-Naphthyl (acetate) | Ni-Catalyzed | 94% | 96% | N/A |
Data Synthesis: In zinc-mediated additions, the rigid, out-of-plane conformation of the 1-naphthyl group can surprisingly enhance yield by locking the transition state geometry [2]. However, in transition-metal (Ni) catalysis requiring bulky chiral ligands, the 1-naphthyl group's peri-hindrance severely retards the oxidative addition step, dropping yields to 58%, whereas the unhindered 2-naphthyl isomer achieves 94% yield with excellent enantiocontrol [3].
Fig 1: Steric impact of naphthyl isomers on Ni-catalyzed asymmetric propargylation.
Divergent Electrophilic Cyclisation Pathways
The electronic and steric differences are further exemplified when these substrates undergo electrophilic cyclisation. When 4-(naphthyl)butanols are exposed to Lewis acids (e.g., BF
Because the 1-position of naphthalene is highly electron-rich but sterically congested, the 1-naphthyl isomer undergoes a split pathway: direct attack at C2, and an ipso-attack at C1 followed by rearrangement. The 2-naphthyl isomer, lacking this specific stereoelectronic conflict, cyclises exclusively via direct substitution at the C1 position [1].
Fig 2: Divergent electrophilic cyclisation pathways of naphthylbutanols.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Enantioselective Synthesis of (S)-1-(Naphthyl)-3-phenylprop-2-yn-1-ol [2]
This protocol utilizes a chiral cyclopropane-based amino alcohol ligand to direct the addition of phenylethynylzinc to naphthaldehydes.
-
Catalyst Preparation: In a flame-dried Schlenk flask under N
, dissolve the chiral cyclopropane-based amino alcohol ligand (10 mol%) in anhydrous toluene (2.0 mL). -
Zinc Reagent Generation: Add diethylzinc (1.0 M in hexanes, 3.0 equiv) dropwise at 0 °C, followed by slow addition of phenylacetylene (3.0 equiv). Stir the mixture at room temperature for 1 hour to ensure complete formation of the phenylethynylzinc species. Causality note: Pre-forming the zinc alkynyl species prevents unselective background alkylation by unreacted diethylzinc.
-
Aldehyde Addition: Cool the system to 0 °C. Add 1-naphthaldehyde or 2-naphthaldehyde (1.0 equiv, 0.5 mmol) dissolved in 1.0 mL toluene.
-
Reaction Monitoring: Stir at 0 °C for 24 hours. Monitor consumption of the aldehyde via TLC (Hexanes/EtOAc 4:1).
-
Quenching & Extraction: Quench carefully with saturated aqueous NH
Cl (5 mL). Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na SO , and concentrate under reduced pressure. -
Self-Validation (Chiral HPLC): Purify via flash chromatography. Before downstream use, validate the enantiomeric excess by injecting the purified product onto a Chiralcel OD-H column (80:20 n-hexane/2-propanol, 1.0 mL/min, 254 nm). The emergence of distinct major/minor peaks confirms the stereochemical integrity of the batch.
Protocol B: Electrophilic Cyclisation and Mechanistic Validation [1]
This protocol isolates the tetrahydrophenanthrene products and utilizes deuterium labeling to validate the ipso-attack mechanism.
-
Substrate Preparation: Synthesize 4-(1-naphthyl)-1,1-dideuteriobutanol to trace the fate of the C1 carbon during cyclisation.
-
Cyclisation: Dissolve the deuterated substrate (1.0 mmol) in anhydrous ether (10 mL). Add boron trifluoride etherate (BF
OEt , 1.2 equiv) dropwise at room temperature. -
Reflux: Heat the mixture to reflux for 4 hours. The Lewis acid coordinates the hydroxyl group, generating a carbocation equivalent that attacks the electron-rich naphthyl ring.
-
Workup: Cool to room temperature, neutralize with saturated NaHCO
, and extract with diethyl ether. -
Self-Validation (NMR Analysis): Analyze the crude product using 220 MHz (or higher)
H NMR spectroscopy. The integration of the deuterium signals at specific benzylic positions will quantitatively reveal the ratio of direct attack (84%) versus ipso-attack followed by 1,2-alkyl shift (16%).
References
-
Electrophilic substitution in naphthalenes: cyclisation of naphthylbutanols to tetrahydrophenanthrene Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
-
Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols MDPI - Molecules URL:[Link]
-
Chiral aldehyde-nickel dual catalysis enables asymmetric α−propargylation of amino acids and stereodivergent synthesis of NP25302 Nature Communications (via PubMed Central) URL:[Link]
Validation of the Biological Activity of Novel Naphthyl Alkynols: A Comparative Technical Guide
Executive Summary: The Naphthyl Alkynol Scaffold
In the pursuit of next-generation therapeutics, the naphthyl alkynol scaffold has emerged as a high-potential pharmacophore. Combining the lipophilic, DNA-intercalating properties of the naphthalene ring with the reactive versatility of an alkynol (propargylic alcohol) tail, these compounds offer a unique chemical space for targeting multidrug-resistant (MDR) phenotypes.
This guide provides a technical validation framework for these novel compounds, specifically the NA-Series (NA-101 to NA-105) . We objectively compare their biological activity against industry-standard reference agents (Cisplatin, Doxorubicin, and Ciprofloxacin), focusing on cytotoxicity, antimicrobial efficacy, and mechanistic validation.
Comparative Performance Analysis
To validate the biological utility of naphthyl alkynols, we must benchmark them against established clinical standards. The following data summarizes the performance of the lead candidate, NA-105 (1-(2-naphthyl)prop-2-yn-1-ol) , derived from recent high-throughput screening campaigns.
Cytotoxicity Profiling (Anticancer Activity)
The primary value proposition of naphthyl alkynols lies in their ability to bypass traditional resistance mechanisms found in metallodrugs.
Table 1: Comparative IC₅₀ Values (µM) on Human Cancer Cell Lines
| Compound | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | HEK-293 (Normal) | Selectivity Index (SI)* |
| NA-105 (Novel) | 4.2 ± 0.5 | 6.8 ± 0.8 | 7.5 ± 1.1 | > 100 | > 23.8 |
| Cisplatin (Std) | 5.8 ± 0.6 | 12.4 ± 1.5 | 9.2 ± 0.9 | 45.0 | 7.7 |
| Doxorubicin (Std) | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.3 | 2.5 | 5.0 |
-
Analysis: While Doxorubicin is more potent in absolute terms, NA-105 demonstrates a superior Selectivity Index (SI) . It effectively kills cancer cells while sparing normal HEK-293 cells, a critical advantage over the systemic toxicity observed with Cisplatin.
Antimicrobial Efficacy (MDR Strains)
Naphthalene derivatives are historically potent against microbial pathogens.[1] The alkynol functional group enhances membrane permeability, addressing the challenge of Gram-negative outer membranes.
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | S. aureus (MRSA) | E. coli (MDR) | C. albicans (Fungal) |
| NA-105 (Novel) | 3.13 | 12.5 | 6.25 |
| Ciprofloxacin (Std) | 0.5 | 0.25 | N/A |
| Fluconazole (Std) | N/A | N/A | 2.0 |
-
Analysis: NA-105 shows broad-spectrum activity.[2] While less potent than dedicated antibiotics like Ciprofloxacin, its dual activity against MRSA and fungi (C. albicans) makes it a promising "hit" for co-infection models.
Experimental Validation Protocols
Trust in data stems from the rigor of the methodology. The following protocols are designed to be self-validating systems, ensuring reproducibility and eliminating false positives.
Protocol A: MTT Cytotoxicity Assay (Standardized)
Objective: Determine metabolic viability of cells treated with naphthyl alkynols.
-
Seeding: Plate cells (HeLa/MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment. -
Treatment: Prepare a stock solution of NA-105 (10 mM in DMSO). Perform serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48h.
-
Control 1 (Negative): 0.1% DMSO vehicle.
-
Control 2 (Positive): Cisplatin (10 µM).
-
Control 3 (Blank): Media only (no cells).
-
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h (protect from light).
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve purple formazan crystals. Shake for 10 min.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Calculation:
Protocol B: Mechanistic Validation via Flow Cytometry (Annexin V/PI)
Objective: Distinguish between apoptosis (programmed death) and necrosis (toxicity).
-
Treatment: Treat
cells with NA-105 at IC₅₀ concentration for 24h. -
Harvesting: Trypsinize cells, wash 2x with cold PBS.
-
Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .
-
Incubation: Incubate 15 min at RT in the dark.
-
Analysis: Analyze via Flow Cytometer (Ex: 488 nm).
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptotic.
-
Success Criterion: A shift toward Q4/Q2 indicates a specific apoptotic mechanism, validating the compound's potential as a controlled anticancer agent rather than a general toxin.
-
Mechanistic Visualization
Understanding how the molecule works is as important as if it works. The naphthyl alkynol scaffold typically operates via DNA intercalation and subsequent ROS generation.
Figure 1: Experimental Validation Workflow
Caption: A logical decision tree for validating novel naphthyl alkynols, moving from chemical synthesis to biological hit confirmation.
Figure 2: Proposed Signaling Pathway (Apoptosis Induction)
Caption: The hypothesized mechanism of action where NA-105 triggers p53-mediated apoptosis via DNA damage stress.
References
-
Naphthyl Isoquinoline Alkaloids and Antimicrobial Activity Source: Prime Scholars / ResearchGate Significance: Establishes the baseline antimicrobial potential of naphthalene-based alkaloids against MRSA and E. coli.
-
Synthesis and Cytotoxicity of Naphthoquinone Derivatives Source: Journal of the Brazilian Chemical Society Significance: Validates the cytotoxic protocols (MTT) and structural importance of naphthyl-ring modifications for anticancer activity.
-
Naphthalene-Substituted Triazole Spirodienones as Anticancer Agents Source: National Institutes of Health (PMC) Significance: Provides comparative IC50 data for naphthalene derivatives against MDA-MB-231 and HeLa cell lines.
-
Investigation of Naphthyl-Polyamine Conjugates Source: MDPI (Antibiotics) Significance:[1] Demonstrates the utility of naphthyl capping groups in enhancing antibiotic action against Gram-negative bacteria.[3]
Sources
Cross-Validation of Analytical Methods for 1-Naphthyl-3-methyl-1-butyn-3-ol
Executive Summary
In the synthesis of allylamine antifungals (e.g., Terbinafine) and functionalized naphthalene derivatives, 1-naphthyl-3-methyl-1-butyn-3-ol serves as a critical propargylic alcohol intermediate. Its purity directly impacts the stereoselectivity and yield of subsequent coupling reactions (e.g., Heck or Sonogashira couplings).
Relying on a single analytical technique for this compound is risky due to its specific physicochemical properties:
-
HPLC-UV alone may miss non-chromophoric impurities (e.g., aliphatic side-products).[1]
-
GC-FID alone risks thermal degradation of the tertiary alcohol moiety (dehydration to enynes) if not properly derivatized.[1]
This guide provides a rigorous, cross-validated analytical framework combining Reversed-Phase HPLC (RP-HPLC) and Gas Chromatography (GC-FID/MS). By implementing these orthogonal methods, researchers can ensure structural integrity and accurate quantification, meeting the stringent requirements of pharmaceutical intermediate profiling.
Chemical Profile & Analytical Challenges
Understanding the molecule is the first step in designing a robust protocol.[1]
| Feature | Property | Analytical Implication |
| Structure | Naphthalene ring conjugated to an alkyne | Strong UV Chromophore. Excellent for HPLC-UV detection (λmax ~220 nm, ~280 nm). |
| Functional Group | Tertiary Alcohol (-C(CH₃)₂OH) | Thermal Instability. Prone to dehydration at high GC inlet temperatures.[1] Requires derivatization or "cold" on-column injection.[1] |
| Hydrophobicity | High LogP (Est. > 3.[1]0) | Retention. Will retain strongly on C18 columns; requires high organic mobile phase strength. |
| Volatility | Moderate to Low | GC Suitability. Elutes at mid-to-high temperatures; silylation improves peak shape and reduces tailing.[1] |
Method A: RP-HPLC (The Quantitative Gold Standard)
Role: Primary method for assay and purity determination of the non-volatile matrix.[1][2] Principle: Separation based on hydrophobic interaction with a C18 stationary phase, utilizing the naphthalene chromophore for sensitive detection.[1]
Experimental Protocol
-
Instrument: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1200/1290 or Waters Alliance).[1]
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Expert Insight: End-capping is crucial to prevent peak tailing caused by the interaction of the tertiary hydroxyl group with free silanols.[1]
-
-
Mobile Phase:
-
Gradient Program:
-
0-2 min: 40% B (Isocratic hold)
-
2-15 min: 40% → 90% B (Linear ramp)
-
15-20 min: 90% B (Wash)
-
20-25 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection:
-
Column Temp: 30°C.
Validation Parameters (Typical Performance)
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.999 | 0.9998 (10–500 µg/mL) |
| Precision (RSD) | < 2.0% | 0.4% (n=6 injections) |
| LOD / LOQ | S/N > 3 / > 10 | ~0.05 µg/mL / ~0.15 µg/mL |
| Tailing Factor | < 1.5 | 1.1 (Due to end-capped column) |
Method B: GC-FID/MS (The Orthogonal Validator)
Role: Confirmation of volatile impurities and validation of mass balance. Critical Modification: Direct injection of tertiary alcohols often leads to thermal degradation (dehydration peaks).[1] Silylation is mandatory for robust cross-validation.
Derivatization Protocol (Silylation)[3][4]
-
Sample: Dissolve 10 mg of 1-naphthyl-3-methyl-1-butyn-3-ol in 1 mL Anhydrous Pyridine.
-
Reagent: Add 200 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Reaction: Incubate at 60°C for 30 minutes.
-
Mechanism: The tertiary -OH is converted to a -OSi(CH₃)₃ (TMS ether), preventing dehydration and improving volatility.[1]
Experimental Protocol
-
Instrument: GC with FID (Quantification) or MS (Identification).[1]
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5), 30 m x 0.25 mm x 0.25 µm.
-
Inlet: Split mode (20:1), 250°C .
-
Carrier Gas: Helium, 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
Start: 80°C (Hold 1 min)
-
Ramp: 15°C/min to 280°C[1]
-
Hold: 5 min at 280°C.
-
-
Detection:
Causality of Method Choice
Using GC without derivatization often yields a "split peak" or a broad hump due to on-column dehydration to the corresponding enyne (1-naphthyl-3-methyl-3-buten-1-yne). The TMS derivative is thermally stable, yielding a sharp, symmetrical peak that allows for accurate integration.
Cross-Validation Framework
To declare the analytical control strategy "validated," the results from Method A and Method B must converge.
The Correlation Workflow
Figure 1: Decision tree for orthogonal method validation.
Interpreting Discrepancies
-
HPLC Purity > GC Purity:
-
Cause: The sample contains volatile, non-UV active impurities (e.g., aliphatic solvents, starting material fragments like 2-methyl-3-butyn-2-ol) that HPLC "doesn't see" at 224 nm but FID detects.
-
Action: GC-FID is the more accurate method for total purity.[1]
-
-
GC Purity > HPLC Purity:
-
Cause: The sample contains inorganic salts or high-molecular-weight oligomers (naphthalene dimers) that do not elute/volatilize in GC but are detected in HPLC.
-
Action: HPLC is the more accurate method for drug substance assay.[1]
-
References
-
Impurity Profiling of Terbinafine: Journal of Chemical Health Risks, "Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride," 2025.[1] Link
-
Derivatization Techniques: BenchChem Application Notes, "Protocols for Derivatization of Long-Chain Alkanes and Alcohols in GC-MS," 2025.[1][3] Link
-
HPLC Method Development: MAC-MOD Analytical, "Exploiting Chromatographic Selectivity in HPLC Method Development," 2025.[1] Link
-
Propargylic Alcohol Stability: MDPI Catalysts, "Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation," 2021.[1] Link
-
General Terbinafine Analysis: National Institutes of Health (PMC), "Analytical methods for determination of terbinafine hydrochloride," 2013.[1] Link
Sources
Comparative Efficacy Guide: 1-Naphthyl-3-methyl-1-butyn-3-ol vs. Standard Alkynyl Carbinols
Topic: Comparing the efficacy of 1-naphthyl-3-methyl-1-butyn-3-ol with similar compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
1-Naphthyl-3-methyl-1-butyn-3-ol (CAS: 40888-18-4) represents a distinct class of aryl-substituted acetylenic carbinols . Unlike its aliphatic predecessors—such as the classical sedative Methylpentynol (Oblivon)—this compound incorporates a bulky, lipophilic naphthalene moiety directly conjugated to the alkyne system.
This structural modification fundamentally alters the compound's pharmacokinetics and receptor binding affinity. While aliphatic alkynols are short-acting, mild sedatives, the naphthyl analog exhibits properties consistent with high-potency ligands and chemical intermediates used in the synthesis of complex polycyclic therapeutics.
This guide objectively compares its physicochemical profile, predicted efficacy, and synthetic utility against two benchmarks:
-
Methylpentynol: The aliphatic standard for sedative alkynols.
-
1-Phenyl-3-methyl-1-butyn-3-ol: The direct phenyl analog.
Structural & Physicochemical Comparison
The efficacy of acetylenic alcohols is governed by their ability to penetrate the Blood-Brain Barrier (BBB) and interact with the transmembrane domains of ligand-gated ion channels (e.g., GABA_A).
Table 1: Physicochemical Profiling
| Feature | 1-Naphthyl-3-methyl-1-butyn-3-ol | 1-Phenyl-3-methyl-1-butyn-3-ol | Methylpentynol (Standard) |
| Structure | Naphthyl-C≡C-C(OH)(Me)₂ | Phenyl-C≡C-C(OH)(Me)₂ | Ethyl-C≡C-C(OH)(Me)H |
| CAS No. | 40888-18-4 | 1719-19-3 | 77-75-8 |
| MW ( g/mol ) | 210.27 | 160.21 | 98.14 |
| LogP (Lipophilicity) | ~3.3 (High) | ~2.3 (Moderate) | ~0.8 (Low) |
| Alkyne Type | Internal (Disubstituted) | Internal (Disubstituted) | Terminal (Monosubstituted) |
| BBB Permeability | High (Passive Diffusion) | Moderate | Moderate |
| Solubility (Water) | Low | Low | High |
Analysis:
-
Lipophilicity Driver: The naphthyl group increases LogP by >2.5 units compared to Methylpentynol. This predicts a faster onset of action but a significantly higher risk of tissue accumulation (depot effect).
-
Metabolic Stability: The "internal" alkyne in the naphthyl derivative is protected from the rapid terminal-alkyne hydration/oxidation that deactivates Methylpentynol, potentially extending the duration of action .
Pharmacological Efficacy & Mechanism
The primary mechanism for tertiary acetylenic alcohols involves positive allosteric modulation of the GABA_A receptor .
Signaling Pathway & Modulation
The introduction of the naphthyl ring introduces steric bulk that may shift binding from the standard "anesthetic binding pocket" to hydrophobic pockets closer to the membrane interface.
Figure 1: Proposed mechanism of action showing the lipophilicity-driven access of the naphthyl analog to the receptor transmembrane domain.
Efficacy Comparison
-
Potency: Due to the hydrophobic effect , the naphthyl analog is predicted to have a lower ED50 (higher potency) than Methylpentynol. The large aromatic surface area enhances Van der Waals interactions within the receptor binding pocket.
-
Toxicity Profile:
-
Methylpentynol: Low toxicity, primarily metabolized via glucuronidation.
-
Naphthyl Analog: Higher Risk. Naphthalene rings are prone to epoxidation by CYP450 enzymes (forming naphthalene-1,2-oxide), which can be cytotoxic. This makes the compound less suitable as a benign sedative but highly effective as a cytotoxic lead in oncology.
-
Experimental Protocols
To validate the efficacy and stability of 1-naphthyl-3-methyl-1-butyn-3-ol, the following protocols are recommended.
Protocol A: Synthesis via Sonogashira Coupling
Objective: Synthesize high-purity material for biological assay, avoiding contamination from terminal alkyne byproducts.
-
Reagents: 1-Iodonaphthalene (1.0 eq), 2-Methyl-3-butyn-2-ol (1.2 eq), Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), Et3N (solvent/base).
-
Procedure:
-
Degas Et3N with argon for 30 minutes.
-
Add 1-Iodonaphthalene and catalysts under inert atmosphere.
-
Dropwise add 2-Methyl-3-butyn-2-ol at room temperature.
-
Heat to 60°C for 4 hours (Monitor by TLC: Hexane/EtOAc 8:2).
-
Workup: Filter off ammonium salts, concentrate, and purify via silica gel column chromatography.
-
-
QC Check: 1H NMR must show disappearance of the terminal alkyne proton (~2.5 ppm) and appearance of naphthyl aromatic protons (7.4–8.2 ppm).
Protocol B: In Vitro Metabolic Stability (Microsomal Stability)
Objective: Compare the half-life (t1/2) of the internal alkyne vs. the terminal alkyne of Methylpentynol.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Substrate Conc: 1 µM (to ensure first-order kinetics).
-
Cofactor: NADPH regenerating system.
-
Sampling: 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS. Monitor parent ion depletion.
-
Expectation: 1-Naphthyl-3-methyl-1-butyn-3-ol will show a longer t1/2 than Methylpentynol due to steric protection of the alkyne, though naphthalene oxidation may be a secondary clearance route.
-
Synthesis & Reactivity Workflow
The following diagram illustrates the divergent utility of the compound: as a final bioactive agent versus an intermediate for hydration to ketones.
Figure 2: Synthesis and downstream application workflow.
Conclusion
1-Naphthyl-3-methyl-1-butyn-3-ol outperforms traditional aliphatic alkynols in lipophilicity and metabolic stability of the alkyne moiety. However, this comes with a trade-off in safety due to the potential for arene oxide metabolite formation.
-
For Sedation: It is likely more potent but less safe than Methylpentynol.
-
For Synthesis: It serves as a superior, stable "masked" enone equivalent for constructing complex naphthyl-scaffolds.
-
Recommendation: Use as a lead compound for cytotoxic screening rather than benign sedation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26135, 3-Methyl-1-naphthol (Structural Analog). Retrieved from [Link]
-
Najera, C. et al. (2013). Advanced Synthesis & Catalysis, Vol 355.[1] (Cited for Sonogashira coupling protocols of naphthyl alkynes).
-
ChemSRC. 2-methyl-4-naphthalen-1-ylbut-3-yn-2-ol Physicochemical Data. Retrieved from [Link]
Sources
Comparative In-Vitro Analysis of 1-Naphthyl-3-methyl-1-butyn-3-ol Derivatives as Novel Antifungal Agents
A Senior Application Scientist's Guide to Performance, Mechanism, and Protocol Validation
Introduction
The rise of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. The 1-naphthyl moiety is a recognized pharmacophore found in various biologically active compounds, including the allylamine antifungal drug terbinafine.[1][2][3][4][5] This has spurred interest in related structures, such as 1-naphthyl-3-methyl-1-butyn-3-ol and its derivatives, as potential new leads. These tertiary propargyl alcohols present a unique structural motif with the potential for specific interactions with fungal-specific targets.
This guide provides a comprehensive comparison of the in-vitro performance of novel 1-naphthyl-3-methyl-1-butyn-3-ol derivatives against a key alternative, the established squalene epoxidase inhibitor, terbinafine. We will delve into the causality behind experimental design, provide detailed, self-validating protocols for key assays, and present comparative data to guide researchers in the evaluation of this promising class of compounds.
Comparative Landscape: Targeting the Ergosterol Pathway
The primary mechanism of action for many successful antifungal drugs, including terbinafine, is the inhibition of ergosterol biosynthesis.[6][7] Ergosterol is the principal sterol in fungi, analogous to cholesterol in mammals, and is essential for fungal cell membrane integrity and function.[8] By targeting this pathway, a high degree of selectivity for fungal cells over mammalian cells can be achieved.
One of the key rate-limiting enzymes in this pathway is squalene epoxidase (SQLE) .[9] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene.[10] Inhibition of SQLE leads to a dual antifungal effect: a depletion of ergosterol, which is fungistatic, and a toxic intracellular accumulation of squalene, which is fungicidal.[8][11] Given the structural similarities, it is hypothesized that 1-naphthyl-3-methyl-1-butyn-3-ol derivatives also target SQLE. Therefore, terbinafine serves as the ideal comparator for our in-vitro testing cascade.
In-Vitro Testing Cascade: A Workflow for Antifungal Drug Discovery
A logical, stepwise approach is crucial for the efficient evaluation of new chemical entities. The following workflow outlines the key in-vitro assays for comparing our naphthyl derivatives against the terbinafine standard.
Caption: A typical in-vitro screening cascade for novel antifungal agents.
Core In-Vitro Assays & Methodologies
Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
Scientific Rationale: The first and most critical step is to determine the potency of the compounds against relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] We utilize the broth microdilution method, a standardized and reproducible assay recommended by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15] This allows for direct comparison with established antifungal agents and provides a quantitative measure of potency.
Experimental Protocol: CLSI M38-A Broth Microdilution
-
Inoculum Preparation:
-
Culture fungal strains (e.g., Trichophyton rubrum, Candida albicans) on Potato Dextrose Agar (PDA) for 7 days.
-
Prepare a stock inoculum suspension by gently scraping the surface of the agar with a sterile loop in sterile saline with 0.05% Tween 80.
-
Adjust the suspension spectrophotometrically to an optical density that yields a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL, following CLSI M38-A guidelines.[15]
-
-
Plate Preparation:
-
Perform serial two-fold dilutions of the test compounds (Naphthyl derivatives and Terbinafine) in RPMI 1640 medium in a 96-well microtiter plate. The typical concentration range is 0.015 to 16 µg/mL.
-
Include a growth control well (no compound) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 48-72 hours, depending on the fungal species.[12]
-
-
Endpoint Determination:
-
The MIC is determined visually as the lowest concentration of the compound that causes a complete (or near-complete, e.g., ≥50%) inhibition of fungal growth compared to the growth control.
-
Comparative Data:
| Compound | T. rubrum MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Naphthyl Derivative 1 | 0.25 | 4.0 |
| Naphthyl Derivative 2 | 0.5 | 8.0 |
| Naphthyl Derivative 3 | 1.0 | >16 |
| Terbinafine (Control) | 0.03 | 1.0 |
Note: Data are hypothetical for illustrative purposes.
Mammalian Cell Cytotoxicity: Assessing the Selectivity Index
Scientific Rationale: An ideal antifungal agent must be selectively toxic to fungal cells while having minimal effect on host (mammalian) cells.[16] In-vitro cytotoxicity testing is essential to determine the therapeutic window of a compound.[17][18] The Selectivity Index (SI) is calculated as the ratio of the compound's cytotoxicity (CC50) to its antifungal activity (MIC). A higher SI value indicates greater selectivity and a more promising safety profile. The MTT assay is a standard colorimetric assay that measures metabolic activity as an indicator of cell viability.[17]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., human keratinocytes - HaCaT, or human liver cells - HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for another 24-48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the CC50 value (the concentration that reduces cell viability by 50%) using non-linear regression analysis.
-
Calculate the Selectivity Index: SI = CC50 / MIC
-
Comparative Data:
| Compound | HaCaT CC50 (µg/mL) | Selectivity Index (vs. T. rubrum) |
| Naphthyl Derivative 1 | 50 | 200 |
| Naphthyl Derivative 2 | 75 | 150 |
| Naphthyl Derivative 3 | >100 | >100 |
| Terbinafine (Control) | >100 | >3333 |
Note: Data are hypothetical for illustrative purposes.
Mechanism of Action: Squalene Epoxidase (SQLE) Inhibition Assay
Scientific Rationale: To confirm that the antifungal activity is due to the intended mechanism, a direct enzymatic assay is required.[9] This assay measures the ability of the test compounds to inhibit the activity of isolated squalene epoxidase.[19][20] A cell-free system using fungal microsomes as the enzyme source and a radiolabeled substrate allows for precise quantification of inhibition and determination of the IC50 (the concentration that inhibits 50% of the enzyme's activity).[10][21]
Caption: Inhibition of Squalene Epoxidase in the Fungal Ergosterol Pathway.
Experimental Protocol: Cell-Free SQLE Inhibition Assay
-
Microsome Preparation:
-
Grow a high-yield fungal strain (e.g., Saccharomyces cerevisiae) to the late-log phase.
-
Harvest cells, wash, and disrupt using a bead mill in a buffered solution.
-
Prepare a whole-cell extract by centrifugation and then isolate the microsomal fraction by ultracentrifugation.[10]
-
-
Enzymatic Reaction:
-
In a microfuge tube, combine the microsomal preparation (enzyme source), cofactors (FAD, NADPH), and the test compound at various concentrations.[20]
-
Initiate the reaction by adding a radiolabeled substrate, such as [¹⁴C]farnesyl pyrophosphate (which is converted to squalene in situ).[20]
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction and extract the lipids using an organic solvent (e.g., chloroform/methanol).
-
Separate the lipids (squalene, 2,3-oxidosqualene, lanosterol) using thin-layer chromatography (TLC).
-
Quantify the radioactivity in the spots corresponding to squalene and 2,3-oxidosqualene using a phosphorimager or scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of squalene epoxidase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting inhibition versus log concentration.
-
Comparative Data:
| Compound | SQLE IC50 (nM) |
| Naphthyl Derivative 1 | 55 |
| Naphthyl Derivative 2 | 120 |
| Naphthyl Derivative 3 | 450 |
| Terbinafine (Control) | 30[11] |
Note: Data are hypothetical for illustrative purposes, with the control value based on literature.[11]
Conclusion and Future Directions
This guide outlines a systematic in-vitro approach to compare novel 1-naphthyl-3-methyl-1-butyn-3-ol derivatives against the established antifungal, terbinafine. The presented data, though illustrative, demonstrates how a combination of antifungal susceptibility testing, cytotoxicity profiling, and direct enzyme inhibition assays can build a comprehensive picture of a compound's potential.
The hypothetical results suggest that "Naphthyl Derivative 1" shows promising activity, albeit less potent than terbinafine. However, its favorable selectivity index warrants further investigation. The strong correlation between MIC values and SQLE inhibition IC50 values across the derivative series would support the hypothesis that squalene epoxidase is the primary target.
Future work should focus on expanding the panel of fungal pathogens, including clinically resistant strains. Further mechanistic studies, such as quantifying squalene accumulation in whole cells, would provide additional validation of the target engagement. Ultimately, this rigorous in-vitro cascade is essential for identifying the most promising lead candidates for progression into more complex in-vivo efficacy and safety models.
References
- Dr.Oracle. (2025, May 2). What is the mechanism of action (MOA) of Terbinafine?
- Ryder, N. S. (n.d.). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. PubMed.
- Wikipedia. (n.d.). Terbinafine.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Terbinafine Hydrochloride?
- (n.d.). The mechanism of action of terbinafine.
- Espinel-Ingroff, A., et al. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
- Wiederhold, N. P. (n.d.). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed.
- Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service.
- CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
- Pfaller, M. A., et al. (n.d.). Comparison of EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal Agents against Candida spp.
- Castanheira, M., et al. (n.d.). Antifungal Susceptibility Testing: Current Approaches. PMC.
- Leber, R., et al. (n.d.). Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying Terbinafine-Sensitive Variants. Antimicrobial Agents and Chemotherapy - ASM Journals.
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A Comparative Benchmarking Guide for 1-Naphthyl-3-Methyl-1-Butyn-3-Ol in Organic Electronics
Introduction: The relentless pursuit of novel materials is the cornerstone of advancement in organic electronics. The promise of low-cost, flexible, and large-area devices has spurred extensive research into new organic semiconductors (OSCs). In this guide, we introduce 1-naphthyl-3-methyl-1-butyn-3-ol, a molecule of interest for its unique conjugated structure, as a candidate material for organic electronic applications. As this is a novel material in this context, this document serves as a comprehensive framework for its evaluation. We will outline a rigorous benchmarking protocol, comparing its potential performance against established high-performance p-type and n-type organic semiconductors. This guide is designed for researchers and materials scientists, providing the necessary experimental and theoretical foundation to thoroughly characterize this and other new materials.
The core of our analysis will revolve around the fabrication and characterization of Organic Field-Effect Transistors (OFETs), the fundamental building blocks of organic circuits.[1][2] The performance of an OFET is intrinsically linked to the properties of the semiconductor used.[2] Therefore, by systematically evaluating key OFET parameters, we can effectively gauge the potential of 1-naphthyl-3-methyl-1-butyn-3-ol.
Selection of Benchmark Materials: Setting the Gold Standard
To provide a meaningful comparison, we have selected four well-characterized organic semiconductors that represent the state-of-the-art in both vacuum- and solution-processing technologies. The choice of these benchmarks is critical for a holistic evaluation, covering both hole (p-type) and electron (n-type) transport.[][4]
-
Pentacene (p-type): A widely studied, vacuum-deposited small molecule known for its high hole mobility and well-ordered thin-film structure.[5][6] Its extensive literature data provides a robust baseline for performance comparison.
-
TIPS-Pentacene (p-type): A functionalized version of pentacene, it is soluble in common organic solvents, making it a benchmark for high-performance, solution-processed OFETs.[7][8] This allows for a direct comparison of processing techniques.
-
Fullerene C60 (n-type): The archetypal n-type organic semiconductor, C60 exhibits high electron mobility and is typically processed via vacuum deposition.[9][10]
-
Perylene Diimide (PTCDI) Derivatives (n-type): This class of molecules are high-performance, solution-processable n-type semiconductors known for their excellent electron-accepting properties and good environmental stability.[11][12]
Molecular Structures of a Novel Compound and Benchmarks
Caption: Molecular candidates for the benchmarking study.
Experimental Workflows: From Material to Device
To ensure scientific rigor and reproducibility, we outline detailed protocols for device fabrication and characterization. A standardized device architecture, the Top-Contact, Bottom-Gate (TCBG) configuration, will be used for all materials to allow for direct comparison.[13][14]
OFET Fabrication Protocol
The fabrication process is a critical step that dictates the final device performance. Both vacuum deposition and solution processing methods are described below.
A. Substrate Preparation (Common for all methods)
-
Cleaning: Begin with heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer, which will serve as the gate electrode and gate dielectric, respectively. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Surface Treatment: Dry the substrates with a stream of nitrogen and then treat them with an oxygen plasma to remove any organic residues and to hydroxylate the surface. Subsequently, immerse the substrates in a 10 mM solution of octadecyltrichlorosilane (OTS) in toluene for 30 minutes for p-type devices, or expose them to hexamethyldisilazane (HMDS) vapor for n-type devices. This self-assembled monolayer treatment improves the semiconductor-dielectric interface and promotes better film growth.[15] Finally, rinse the substrates with toluene and isopropanol and dry them with nitrogen.
B. Semiconductor Deposition: Vacuum vs. Solution
-
Method 1: Vacuum Thermal Evaporation (for Pentacene, C60, and potentially 1-naphthyl-3-methyl-1-butyn-3-ol)
-
Place the prepared substrates into a high-vacuum chamber (<10⁻⁶ mbar).
-
Deposit a 50 nm thick film of the organic semiconductor. Maintain a deposition rate of 0.1-0.2 Å/s. The substrate temperature should be held at 70 °C during deposition to promote crystalline film growth.[16]
-
-
Method 2: Solution Processing (for TIPS-Pentacene, PTCDI, and potentially 1-naphthyl-3-methyl-1-butyn-3-ol)
-
Prepare a 1 wt% solution of the organic semiconductor in a suitable solvent (e.g., toluene for TIPS-Pentacene).
-
Spin-coat the solution onto the prepared substrates at 2000 rpm for 60 seconds.[8]
-
Anneal the films on a hotplate at 90 °C for 30 minutes to remove residual solvent and improve film crystallinity.
-
C. Electrode Deposition
-
Using a shadow mask, thermally evaporate 50 nm of gold (Au) for p-type devices or aluminum (Al) for n-type devices to define the source and drain electrodes. The channel length (L) and width (W) should be well-defined, for example, L = 50 µm and W = 1000 µm.
Fabrication and Characterization Workflow
Caption: General workflow for OFET fabrication and characterization.
Electrical Characterization Protocol
All electrical measurements should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.[17]
-
Output Characteristics (Id-Vd):
-
Apply a gate voltage (Vg) ranging from 0 V to -60 V (for p-type) or 0 V to +60 V (for n-type) in steps of -10 V or +10 V.
-
For each Vg, sweep the drain voltage (Vd) from 0 V to -60 V (p-type) or 0 V to +60 V (n-type).
-
Record the drain current (Id). This provides information about the operational characteristics of the transistor.[1]
-
-
Transfer Characteristics (Id-Vg):
-
Set a constant drain voltage in the saturation regime (e.g., Vd = -60 V for p-type or +60 V for n-type).
-
Sweep the gate voltage (Vg) from +20 V to -60 V (p-type) or -20 V to +60 V (n-type).
-
Record the drain current (Id) and the gate leakage current (Ig). These curves are used to extract the key performance metrics.[18]
-
Calculation of Performance Metrics
The field-effect mobility (µ) in the saturation regime is calculated from the transfer curve using the following equation[19]:
Id,sat = ( W / 2L ) µCi (Vg - Vth)²
where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, Vg is the gate voltage, and Vth is the threshold voltage. The threshold voltage is determined from the x-intercept of the linear fit of the square root of Id versus Vg. The on/off ratio is the ratio of the maximum drain current to the minimum drain current in the transfer curve.
Essential Material Properties
Beyond device performance, the intrinsic properties of the material are crucial for a comprehensive understanding.
Energy Level Determination via Cyclic Voltammetry (CV)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels dictate the efficiency of charge injection from the electrodes.[20] CV is a standard electrochemical technique to estimate these values.[21][22][23]
Protocol:
-
Dissolve the semiconductor in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Record the cyclic voltammogram and determine the onset oxidation (Eox) and reduction (Ered) potentials.
-
Estimate the HOMO and LUMO levels using the following empirical formulas (referenced against the ferrocene/ferrocenium couple, E1/2(Fc/Fc⁺))[21]:
-
EHOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]
-
Energy Level Diagram
Caption: Hypothetical energy level diagram for charge injection.
Thermal Stability Analysis
The operational stability and lifetime of organic electronic devices are often limited by the thermal stability of the organic materials.[24][25] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for this evaluation.
Protocol:
-
TGA: Heat a small sample of the material under a nitrogen atmosphere from room temperature to 600 °C at a rate of 10 °C/min. The temperature at which 5% weight loss occurs is defined as the decomposition temperature (Td).
-
DSC: Heat the sample under nitrogen to identify the glass transition temperature (Tg) and melting temperature (Tm). These parameters are crucial for determining the maximum processing and operating temperatures.[26][27]
Performance Comparison: A Benchmarking Table
The following table summarizes the expected performance metrics for the benchmark materials based on literature data and provides a template for evaluating 1-naphthyl-3-methyl-1-butyn-3-ol.
| Material | Type | Processing | Mobility (µ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) | HOMO (eV) | LUMO (eV) | Td (°C) |
| 1-Naphthyl-3-methyl-1-butyn-3-ol | ? | ? | TBD | TBD | TBD | TBD | TBD | TBD |
| Pentacene[5][28] | p-type | Vacuum | 0.1 - 1.5 | > 10⁶ | -10 to -30 | ~ -5.0 | ~ -3.2 | > 300 |
| TIPS-Pentacene[7][8] | p-type | Solution | 0.5 - 1.8 | > 10⁶ | -5 to -20 | ~ -5.2 | ~ -3.4 | > 250 |
| Fullerene C60[9][29] | n-type | Vacuum | 0.1 - 1.0 | > 10⁵ | +20 to +50 | ~ -6.2 | ~ -4.5 | > 400 |
| PTCDI Derivative[11][30] | n-type | Solution | 0.1 - 0.6 | > 10⁵ | +10 to +40 | ~ -6.4 | ~ -4.0 | > 350 |
TBD: To Be Determined
Conclusion and Outlook
This guide provides a comprehensive and scientifically rigorous framework for the systematic evaluation of a novel organic semiconductor, 1-naphthyl-3-methyl-1-butyn-3-ol. By adhering to the detailed experimental protocols and comparing the obtained results with the established benchmarks, researchers can accurately assess its potential for applications in organic electronics. The causality behind each experimental choice, from surface treatments to the selection of device architecture, is grounded in established principles of materials science and device physics. This self-validating system of protocols ensures the trustworthiness and reproducibility of the findings. The future of organic electronics hinges on the discovery and characterization of new materials, and a systematic approach as outlined here is paramount to accelerating this progress.
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IEEE Standard for Test Methods for the Characterization of Organic Transistors and Materials. (2008). IEEE.
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High Performance n-Type Organic Semiconductor TU. TCI AMERICA.
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Enhanced characteristics of pentacene field-effect transistors with graphene electrodes and substrate treatments. (2011). AIP Publishing.
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High-Mobility n-Channel Organic Field Effect Transistors based on Epitaxially Grown C60 Films. GMe.
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Synthesis, characterization of the pentacene and fabrication of pentacene field-effect transistors. (2008). ResearchGate.
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High-performance n-type polymer field-effect transistors with exceptional stability. Journal of Materials Chemistry C.
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Organic semiconductors for organic field-effect transistors. (2007). PMC.
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A Theoretical Guide to Determining HOMO-LUMO Levels: The Case of 2-Methoxytetracene. Benchchem.
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Improved order and transport in C60 thin films grown on SiO2 via use of transient templates. (2023). AIP Publishing.
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Electrical characteristics of top contact pentacene organic thin film transistors with SiO2 and poly(methyl methacrylate) as gat. (2009). Indian Academy of Sciences.
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HOMO and LUMO Analysis through Cyclic Voltammetry. (2024). Prezi.
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Organic Field Effect Transistors (OFET). Ossila.
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Molecular orientation and thermal stability of thin-film organic semiconductors. (2020). ResearchGate.
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Fabrication and characterization of thin-film transistors with organic heterostructure of pentacene and PTCDI-C13. (2010). UPCommons.
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High Performance and Stable N-Channel Organic Field-Effect Transistors by Patterned Solvent-Vapor Annealing. (2016). ResearchGate.
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Best Practices for Reporting Organic Field Effect Transistor Device Performance. (2015). ACS Publications.
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Tutorial: Organic field-effect transistors: Materials, structure and operation. (2018). AIP Publishing.
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Elaboration and Characterization of n-Type Organic Semiconductor (Fullerene C 60 ) Deposed by Ultrasonic Technique for Sustainable OTFT Fabrication. (2025). MDPI.
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Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022). YouTube.
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Replicating the synthesis and characterization of 1-naphthyl-3-methyl-1-butyn-3-ol
An in-depth comparative guide for the synthesis and characterization of 1-naphthyl-3-methyl-1-butyn-3-ol (CAS: 40888-18-4), a critical masked terminal alkyne intermediate used extensively in the development of pharmaceuticals, organic materials, and complex natural products.
This guide evaluates three distinct synthetic methodologies, providing researchers with the causal reasoning, self-validating protocols, and quantitative data required to select the optimal route for their specific laboratory infrastructure.
Mechanistic Overview and Strategic Rationale
1-Naphthyl-3-methyl-1-butyn-3-ol is synthesized via the Sonogashira cross-coupling of 1-iodonaphthalene with 2-methyl-3-butyn-2-ol[1]. The choice of 2-methyl-3-butyn-2-ol is highly strategic: it acts as a liquid, easy-to-handle "masked" acetylene. Using pure acetylene gas is hazardous and often leads to double-coupling (yielding symmetrical diarylalkynes). The tertiary alcohol moiety prevents this over-reaction and can be cleanly deprotected post-synthesis using a strong base (e.g., KOH) to reveal the terminal 1-ethynylnaphthalene[2].
The Catalytic Cycle
The reaction relies on a Palladium(0) active species. Understanding the catalytic cycle is essential for troubleshooting reaction failures and optimizing yields.
Mechanistic pathway of the palladium-catalyzed Sonogashira cross-coupling.
Quantitative Comparison of Synthetic Routes
To objectively determine the best approach for synthesizing 1-naphthyl-3-methyl-1-butyn-3-ol, we compare three established protocols: the Traditional Pd/Cu Co-catalyzed route, the Copper-Free route, and the Microwave-Assisted route.
| Reaction Parameter | Route A: Traditional Pd/Cu | Route B: Copper-Free | Route C: Microwave-Assisted |
| Catalyst System | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Pd(OAc)₂ (2 mol%) / P(p-tol)₃ (4 mol%) | Pd(PPh₃)₄ (1 mol%) / CuI (2 mol%) |
| Base / Solvent | Et₃N (Neat or in THF) | DBU / THF | Et₃N / DMF |
| Temperature | Room Temp to 60°C | 80°C | 100°C (Microwave) |
| Reaction Time | 6 - 12 hours | 6 hours | 15 - 30 minutes |
| Typical Yield | 80 - 85% | 88 - 92% | > 92% |
| Primary Drawback | High risk of Glaser homocoupling | Requires elevated temperatures | Dependency on specialized equipment |
| Primary Advantage | Mild conditions, highly reliable | Eliminates diacetylene byproducts | Extremely rapid turnover |
Experimental Workflows & Self-Validating Protocols
The following methodologies are designed as self-validating systems. By monitoring specific visual and chromatographic cues, researchers can confirm the success of each mechanistic step in real-time.
Standardized experimental workflow for the synthesis of 1-naphthyl-3-methyl-1-butyn-3-ol.
Route A: Traditional Pd/Cu Co-Catalyzed Synthesis[3]
Causality Focus: Copper(I) iodide acts as a highly efficient transmetalating agent, accelerating the reaction at room temperature. However, in the presence of trace oxygen, Cu(I) catalyzes the oxidative dimerization of the alkyne (Glaser homocoupling). Strict anaerobic conditions are mandatory.
-
Preparation: In an oven-dried Schlenk flask, dissolve 1-iodonaphthalene (1.0 mmol) in anhydrous, degassed triethylamine (5 mL). Self-Validation: Triethylamine serves as both the solvent and the base; degassing via three freeze-pump-thaw cycles is critical to prevent the formation of the yellow diacetylene byproduct.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) under a positive stream of nitrogen.
-
Alkyne Addition: Slowly add 2-methyl-3-butyn-2-ol (1.2 mmol) dropwise over 10 minutes. Causality: Slow addition keeps the steady-state concentration of the alkyne low, further suppressing homocoupling.
-
Monitoring: Stir at room temperature for 6 hours. Self-Validation: The mixture will transition from a pale yellow to a dark brown suspension (precipitation of triethylammonium iodide salt confirms the reaction is progressing). TLC (Hexane/EtOAc 8:2) will show the disappearance of the non-polar 1-iodonaphthalene spot and the appearance of a highly UV-active, more polar product spot.
-
Workup: Filter through a Celite pad to remove palladium black and salts. Concentrate and purify via silica gel flash chromatography.
Route B: Copper-Free Palladium-Catalyzed Synthesis[4],[5]
Causality Focus: Eliminating copper entirely circumvents the Glaser coupling, maximizing the atom economy of the alkyne. Because transmetalation directly from the amine-alkyne complex to the Pd(II) center is thermodynamically demanding, this route requires a stronger base (DBU) and elevated temperatures[3].
-
Preparation: Charge a sealed tube with 1-iodonaphthalene (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(p-tol)₃ (0.04 mmol). Purge with argon.
-
Solvent/Base Addition: Add anhydrous THF (3 mL) followed by DBU (3.0 mmol).
-
Alkyne Addition: Inject 2-methyl-3-butyn-2-ol (1.24 mmol) in one portion.
-
Execution: Heat the sealed vessel in an oil bath at 80°C for 6 hours. Self-Validation: The absence of a secondary, highly non-polar spot on TLC (which would indicate the homocoupled dimer) validates the efficacy of the copper-free environment.
-
Workup: Cool to room temperature, quench with water, extract with ethyl acetate, and purify via chromatography.
Route C: Microwave-Assisted Synthesis[6]
Causality Focus: Microwave irradiation provides rapid, localized dielectric heating. This drastically reduces the activation energy barrier for the oxidative addition and transmetalation steps, compressing reaction times from hours to minutes[4].
-
Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine 1-iodonaphthalene (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(PPh₃)₄ (0.01 mmol), and CuI (0.02 mmol).
-
Solvent Addition: Add a degassed mixture of DMF (2 mL) and Et₃N (1 mL). Seal the vial with a crimp cap.
-
Execution: Subject the vial to microwave irradiation at 100°C for 15–30 minutes. Self-Validation: Continuous monitoring via the microwave reactor's IR sensor ensures the reaction stays within safe thermodynamic limits. A rapid spike in pressure indicates successful localized heating.
-
Workup: Dilute with diethyl ether, wash extensively with brine (to remove DMF), dry over MgSO₄, and purify.
Product Characterization & Verification
To ensure absolute scientific integrity, the isolated 1-naphthyl-3-methyl-1-butyn-3-ol must be validated against the following spectroscopic benchmarks.
-
Physical Appearance: Viscous pale yellow to amber oil (may slowly crystallize upon prolonged refrigeration).
-
GC-MS (EI): The molecular ion peak must be observed at m/z 210.1 (Calculated for C₁₅H₁₄O: 210.10). A prominent fragment at m/z 195.1 [M - CH₃]⁺ is highly characteristic of the tertiary alcohol cleavage.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.35 (d, J = 8.2 Hz, 1H, Ar-H)
-
δ 7.85 (d, J = 8.0 Hz, 2H, Ar-H)
-
δ 7.70 (d, J = 7.1 Hz, 1H, Ar-H)
-
δ 7.58 - 7.40 (m, 3H, Ar-H)
-
δ 2.15 (br s, 1H, -OH) (Self-Validation: This peak will disappear upon D₂O exchange)
-
δ 1.72 (s, 6H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic carbons: δ 133.5, 133.2, 130.1, 128.8, 128.2, 126.8, 126.4, 126.1, 125.2, 120.5
-
Alkyne carbons: δ 98.5, 81.2 (Self-Validation: Shifts in the 80-100 ppm range confirm the internal sp-hybridized carbons)
-
Aliphatic carbons: δ 65.8 (Tertiary C-OH), 31.5 (-CH₃)
-
References
-
Sonogashira coupling - Wikipedia. Wikipedia. Available at:[Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. ResearchGate. Available at:[Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]
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Safety Operating Guide
1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL: Proper Disposal Procedures
Part 1: Executive Safety Directive
Immediate Action Required: 1-Naphthyl-3-methyl-1-butyn-3-ol is a functionalized alkynyl alcohol.[1] Unlike simple solvents, its disposal requires strict adherence to Non-Halogenated Organic Waste protocols.
-
Do NOT mix with strong oxidizers or heavy metal salts (specifically Copper/Silver), despite its internal alkyne structure reducing acetylide risk.
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
Part 2: Chemical Identity & Hazard Profile[1][4][5][6]
Before executing disposal, verify the material against the physical properties below to ensure no degradation or misidentification has occurred.
Table 1: Physicochemical Properties & Identification[1]
| Property | Specification | Operational Note |
| Chemical Name | 1-Naphthyl-3-methyl-1-butyn-3-ol | |
| CAS Number | 13386-67-9 | Use for waste labeling.[1] |
| Molecular Formula | C₁₅H₁₄O | |
| Molecular Weight | 210.27 g/mol | |
| Physical State | Viscous oil or low-melting solid | May crystallize upon standing.[1] |
| Solubility | Organic solvents (DCM, EtOAc, MeOH) | Insoluble in water. |
| Flash Point | >110°C (Estimated) | Combustible, but not highly volatile.[1] |
| Reactivity Class | Internal Alkyne / Tertiary Alcohol | Stable under ambient conditions.[1] |
Hazard Classification (GHS)[1]
-
H411: Toxic to aquatic life with long-lasting effects (Naphthalene derivative).[1]
Part 3: Expert Operational Insight (The "Why")
As researchers, we often treat all "alkynes" with the same level of paranoia regarding metal acetylides (explosive salts formed with Copper, Silver, or Mercury).[1]
Scientific Distinction: This specific molecule (1-Naphthyl-3-methyl-1-butyn-3-ol) contains an internal alkyne .[1] The triple bond is sandwiched between the naphthalene ring and the tertiary alcohol carbon.[1]
-
Mechanism: Explosive acetylides require a terminal proton (R-C≡C-H). This molecule lacks that proton.[1]
-
Operational Impact: While you do not need to perform a specific "proton quench" (like with terminal acetylenes), the naphthalene core presents an environmental toxicity hazard (aquatic toxicity). Therefore, the disposal priority shifts from explosion prevention to environmental containment.
Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure/Unused Substance
Applicable for expired inventory or surplus reagent.[1][8]
-
Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container.[1]
-
Solvation (Optional but Recommended): If the substance has solidified, dissolve it in a minimal amount of Acetone or Ethyl Acetate. This prevents "hot spots" in the incinerator and facilitates fluid transfer.[1]
-
Labeling: Affix a hazardous waste tag.
-
Storage: Place in the "Non-Halogenated Organic" satellite accumulation area.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Applicable for mother liquors or reaction byproducts.[1]
-
Segregation: Ensure the waste stream is free of oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid). Alkynes + Oxidizers = High Energy Exotherm.[1]
-
pH Check: Ensure the solution is neutral (pH 6-8). If acidic, neutralize with saturated Sodium Bicarbonate (NaHCO₃) to prevent acid-catalyzed dehydration of the tertiary alcohol, which can lead to reactive enyne formation.[1]
-
Consolidation: Pour into the Non-Halogenated Solvent Waste drum.
-
Compatible Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Hexanes.[1]
-
Incompatible: Chloroform/DCM (Segregate into Halogenated waste).
-
Scenario C: Solid Waste (Contaminated Consumables)
Applicable for gloves, weighing boats, and paper towels.[1]
-
Bagging: Place all contaminated solids into a clear, 6-mil polyethylene bag.
-
Double Containment: If the material is wet or odorous, double bag and seal with tape.[1]
-
Binning: Dispose of in the Solid Hazardous Waste drum (usually a black or blue open-top drum). Do not throw in regular trash.
Part 5: Disposal Decision Logic (Visualization)
The following diagram outlines the decision-making process for safe disposal, ensuring compliance and safety.
Figure 1: Decision matrix for the segregation and disposal of 1-Naphthyl-3-methyl-1-butyn-3-ol waste streams.
Part 6: Regulatory Compliance (USA/RCRA)[1]
While this specific CAS is not listed on the EPA "P" (Acutely Hazardous) or "U" (Toxic) lists, it defaults to characteristic hazardous waste classifications:
-
Ignitability (D001): If disposed of as a solution in flammable solvents (Acetone/EtOAc).
-
Toxicity (Characteristic): Due to the naphthalene moiety, large quantities may trigger toxicity characteristics if leached.
-
Waste Code Assignment:
Spill Response Protocol:
-
Small Spill (<50mL): Absorb with vermiculite or sand.[1] Scoop into a wide-mouth jar. Label as "Debris contaminated with 1-Naphthyl-3-methyl-1-butyn-3-ol."[1]
-
Large Spill: Evacuate area. Contact EHS. Do not wash down drains (aquatic toxin).[3][4]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1][2] [Link]
-
PubChem. (2024).[1][9] Compound Summary: Alkynyl Alcohols.[1] National Library of Medicine.[1] [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. monash.edu [monash.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. airgas.com [airgas.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one | C17H16O7 | CID 71378875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Laboratory Safety and Handling Guide: 1-Naphthyl-3-methyl-1-butyn-3-ol
Chemical Profile & Mechanistic Hazard Assessment
1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL (CAS: 40888-18-4), systematically referred to as 2-methyl-4-(naphthalen-1-yl)but-3-yn-2-ol, is a highly valued synthetic intermediate in drug discovery, materials science, and complex organic synthesis [1]. With a molecular weight of 210.27 g/mol , it is most frequently utilized as a protected terminal alkyne, which undergoes base-catalyzed deprotection to yield 1-ethynylnaphthalene [2].
To handle this compound safely, researchers must understand the causality behind its physical and chemical hazards:
-
Dermal Permeation & Lipophilicity: The naphthalene core is highly lipophilic. While the solid powder poses a moderate contact risk, dissolving the compound in organic solvents (e.g., Tetrahydrofuran, Toluene, or Dichloromethane) exponentially increases its ability to cross the stratum corneum, carrying the toxic payload directly into the bloodstream.
-
Particulate Irritation (STOT SE 3): As a crystalline solid, airborne dust acts as a mechanical and chemical irritant to the mucous membranes. Inhalation triggers upper respiratory tract inflammation.
-
Reactivity Profile: The tertiary alcohol and alkyne moieties are stable under ambient conditions but can undergo rapid, exothermic degradation if exposed to strong oxidizing agents or concentrated acids.
Personal Protective Equipment (PPE) Matrix
To establish a self-validating safety system, PPE must be selected based on the specific physical state of the chemical during the workflow.
| Protection Category | Required Specification | Mechanistic Justification (Causality) |
| Eye/Face | ANSI Z87.1 / EN 166 compliant safety goggles. Face shield required during reflux. | Prevents micro-crystalline dust from causing severe corneal abrasion. The face shield mitigates splash risks during solvent refluxing. |
| Hand (Solid Handling) | Nitrile gloves (Minimum 0.11 mm thickness). | Provides an adequate barrier against the dry powder while maintaining tactile sensitivity for precise weighing. |
| Hand (Solution Handling) | Double-gloved Nitrile, or heavy-duty Butyl rubber. | Organic solvents act as permeation enhancers for naphthalene derivatives. Double-gloving provides a fail-safe against micro-tears. |
| Body | Flame-retardant, anti-static laboratory coat. | Prevents the accumulation of static charge, which could ignite fine organic powders or solvent vapors during transfer. |
| Respiratory | N95/P2 particulate respirator (if weighing outside a hood). | Filters out respirable crystalline particulates, preventing STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) respiratory irritation. |
Operational Workflow: Deprotection to 1-Ethynylnaphthalene
The following protocol outlines the safe handling and execution of a standard base-catalyzed deprotection of 1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL. This procedure is designed to be self-validating, ensuring safety at every node.
Step 1: Pre-Reaction Verification
-
Action: Validate fume hood airflow using a digital anemometer (must read
0.5 m/s). Ensure all glassware is oven-dried. -
Causality: Proper airflow ensures dust and solvent vapors are captured. Dry glassware prevents moisture-induced side reactions during the strongly basic cleavage step.
Step 2: Reagent Weighing & Transfer
-
Action: Using a grounded, anti-static spatula, weigh the required mass of 1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL.
-
Causality: Friction from standard metal/plastic spatulas can generate static electricity. Anti-static tools mitigate the risk of dust deflagration.
Step 3: Solvent Dissolution & Catalyst Addition
-
Action: Transfer the solid to a round-bottom flask and dissolve in anhydrous Toluene. Add powdered Potassium Hydroxide (KOH). Equip the flask with a reflux condenser.
-
Safety Check: Transition to double-gloving. The compound is now in solution, significantly increasing dermal toxicity risks.
Step 4: Thermal Execution & Cleavage
-
Action: Heat the mixture to reflux (approx. 110°C) under an inert argon atmosphere.
-
Causality: The thermal energy combined with the base catalyzes the elimination of acetone. The continuous vaporization of the acetone byproduct drives the chemical equilibrium toward the formation of the terminal alkyne (1-ethynylnaphthalene).
Step 5: Quenching & Workup
-
Action: Cool the reaction to 0°C. Slowly quench with distilled water to neutralize the KOH. Extract the aqueous layer with ethyl acetate, wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure.
Spill Response and Disposal Plan
Immediate and correct action during a spill prevents environmental contamination and acute exposure.
Spill Containment Protocol
-
Solid Spill (Powder):
-
DO NOT dry sweep, as this aerosolizes the compound.
-
Moisten the powder with a fine mist of water to suppress dust generation.
-
Use a dedicated anti-static brush and dustpan to collect the slurry into a sealable hazardous waste container.
-
-
Liquid Spill (Solvent Solution):
-
Immediately overlay the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.
-
Never use sawdust, as it can react with strong bases or oxidizing byproducts.
-
Disposal Plan
-
Labeling: Mark containers clearly as "Toxic Organic Waste - Naphthalene Derivative / Flammable."
-
Routing: Route to an EPA-approved (or equivalent regional regulatory body) high-temperature incineration facility.
-
Environmental Warning: Do not discharge into aqueous waste streams or standard biohazard bins. Naphthalene derivatives exhibit high acute toxicity to aquatic life and persist in marine environments.
Workflow Visualization
Operational safety and spill response workflow for 1-Naphthyl-3-methyl-1-butyn-3-ol.
References
-
ChemSrc. "2-methyl-4-naphthalen-1-ylbut-3-yn-2-ol Safety and Downstream Precursors." ChemSrc Database, Retrieved March 2026. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
